Technical Documentation Center

1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid

Core Science & Biosynthesis

Foundational

Medicinal Chemistry Applications of Azetidine-3-Carboxylic Acid Derivatives: A Technical Guide

Executive Summary Azetidine-3-carboxylic acid represents a high-value scaffold in modern medicinal chemistry, serving as a conformationally constrained, lower-molecular-weight bioisostere of isonipecotic acid (piperidine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azetidine-3-carboxylic acid represents a high-value scaffold in modern medicinal chemistry, serving as a conformationally constrained, lower-molecular-weight bioisostere of isonipecotic acid (piperidine-4-carboxylic acid) and


-alanine. Unlike its toxic regioisomer azetidine-2-carboxylic acid (Aze)—a proline analog known for proteotoxic misincorporation—the 3-carboxylic acid derivative provides a safe, achiral, and rigidified vector for carboxylic acid presentation.

This guide details the structural utility, synthetic pathways, and therapeutic applications of azetidine-3-carboxylic acid derivatives, specifically focusing on their role in S1P1 receptor modulation, GABA transporter inhibition, and physicochemical property optimization in drug design.

Part 1: Structural & Physicochemical Analysis[1]

The Geometric Advantage

The azetidine ring offers a unique "Goldilocks" zone of conformational constraint between the highly strained aziridine and the more flexible pyrrolidine/piperidine systems.

  • Vector Orientation: In azetidine-3-carboxylic acid, the carboxylic acid and the nitrogen lone pair (or N-substituent) are positioned on opposite sides of the ring, creating a linear or "extended" vector (approx. 180° projection in planar conformation). This contrasts sharply with the 2-carboxylic acid (proline-like), where vectors are orthogonal (approx. 90°).

  • Ring Puckering: The ring exists in a shallow puckered conformation (butterfly shape) with an energy barrier to inversion of only ~1.3 kcal/mol. This allows the substituent at C3 to toggle between pseudo-equatorial and pseudo-axial orientations, adapting to binding pockets while maintaining overall rigidity.

  • Lipophilic Efficiency (LipE): Replacing a six-membered piperidine ring with a four-membered azetidine ring typically reduces the molecular weight by ~28 Da and lowers

    
     by 0.5–1.0 units due to the reduction in hydrocarbon bulk. This is a critical strategy for improving the Lipophilic Efficiency of lead compounds.
    
Basicity and Ionization

The pKa of the azetidine nitrogen (approx. 11.3 for unsubstituted azetidine) is generally higher than secondary acyclic amines but can be modulated significantly by C3-substitution.

  • Inductive Effect: The electron-withdrawing carboxylic acid at C3 lowers the pKa of the ring nitrogen, making it less basic than the parent azetidine. This is advantageous for optimizing permeability (CNS penetration) by reducing the fraction of ionized species at physiological pH compared to highly basic piperidines.

Part 2: Synthetic Methodologies

The synthesis of azetidine-3-carboxylic acid derivatives typically avoids direct ring closure of amino acids due to strain. The dominant industrial and laboratory route involves the "Malonate Strategy."

Core Synthesis: The Malonate Route

This protocol utilizes diethyl bis(hydroxymethyl)malonate as a starting material, converting hydroxyls to leaving groups (triflates or mesylates) followed by double displacement with a primary amine.

Synthesis_Route Start Diethyl bis(hydroxymethyl) malonate Step1 Activation (Tf2O or MsCl) Start->Step1 Intermediate1 Bis-electrophile Intermediate Step1->Intermediate1 Step2 Cyclization (R-NH2, Heat) Intermediate1->Step2 Intermediate2 N-Substituted Azetidine-3,3-dicarboxylate Step2->Intermediate2 Step3 Hydrolysis & Decarboxylation Intermediate2->Step3 Product Azetidine-3-carboxylic Acid Derivative Step3->Product

Figure 1: General synthetic pathway for azetidine-3-carboxylic acid via malonate cyclization.

Experimental Protocol: Synthesis of 1-Benzhydrylazetidine-3-carboxylic Acid

A validated protocol for generating a protected intermediate.

Reagents:

  • Diethyl bis(hydroxymethyl)malonate (1 equiv)

  • Trifluoromethanesulfonic anhydride (Tf2O) (2.2 equiv)

  • Benzhydrylamine (1 equiv)

  • 2,6-Lutidine (base)

Procedure:

  • Activation: Dissolve diethyl bis(hydroxymethyl)malonate in DCM at -78°C. Add 2,6-lutidine followed by slow addition of Tf2O. Stir for 1h to form the bis-triflate.

  • Cyclization: Add benzhydrylamine (dissolved in DCM) dropwise to the cold solution. Allow the mixture to warm to reflux temperature (approx. 40°C) for 3-4 hours. The amine performs a double nucleophilic displacement (4-exo-tet cyclization).

  • Workup: Quench with saturated NaHCO3. Extract with DCM. Purify the resulting diethyl 1-benzhydrylazetidine-3,3-dicarboxylate via silica gel chromatography.

  • Decarboxylation: Hydrolyze the diester using KOH/EtOH/H2O at reflux. Acidify to pH 3 to induce decarboxylation of the gem-dicarboxylic acid, yielding the mono-acid product.

Part 3: Medicinal Chemistry Applications[2][3][4][5]

S1P1 Receptor Agonists (Immunomodulation)

Sphingosine-1-phosphate receptor 1 (S1P1) agonists are critical for treating autoimmune diseases like Multiple Sclerosis (MS). The endogenous ligand, S1P, contains a zwitterionic headgroup (amine and phosphate).

  • Application: Azetidine-3-carboxylic acid serves as a robust zwitterionic mimic. The carboxylic acid mimics the phosphate headgroup, while the azetidine nitrogen mimics the ammonium center.

  • Mechanism: The rigid azetidine core positions the acidic and basic moieties at a precise distance (~4.5 Å) required for salt-bridge interactions within the S1P1 binding pocket (specifically interacting with Arg120 and Glu121).

  • Key Example: Amgen's S1P1 Agonist (Compound 14) .

    • Structure: 1-(3-fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid.[1]

    • Outcome: This derivative demonstrated potent S1P1 agonism with reduced activity at S1P3 (which is associated with bradycardia side effects), highlighting the scaffold's ability to tune selectivity through precise vector positioning [1].

GABA Uptake Inhibitors (GAT-1/GAT-3)

GABA transporters (GATs) remove the neurotransmitter GABA from the synaptic cleft. Inhibiting GATs is a strategy for treating epilepsy (e.g., Tiagabine).

  • Bioisosterism: Azetidine-3-carboxylic acid acts as a conformationally constrained analog of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -alanine and GABA.
    
  • SAR Strategy:

    • N-Substitution: Attaching lipophilic domains (e.g., diarylbutenyl groups) to the azetidine nitrogen anchors the molecule in the transporter's hydrophobic pocket.

    • 3-COOH Function: The carboxylic acid mimics the anionic terminus of GABA, interacting with the sodium binding site of the transporter.

    • Result: Derivatives such as 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid have shown micromolar affinity for GAT-3, providing tools to dissect transporter subtype roles [2].

Fluoroquinolone Optimization (C7 Substituent)

In antibacterial drug design, the C7 position of the fluoroquinolone core dictates the spectrum of activity and physicochemical properties (solubility, half-life).

  • Problem: Traditional piperazine substituents at C7 can lead to metabolic liabilities or resistance.

  • Solution: Introduction of 3-amino-azetidine or azetidine-3-carboxylic acid derivatives at C7.

  • Benefit: The smaller azetidine ring reduces molecular weight and changes the solubility profile. Azetidine-containing fluoroquinolones (e.g., Delafloxacin uses a 3-aminoazetidine) show enhanced activity against Gram-positive bacteria, including MRSA, due to the specific geometry and basicity modulation provided by the four-membered ring [3].

Part 4: Visualization of Bioisosteric Relationships

The following diagram illustrates how azetidine-3-carboxylic acid serves as a bridge between flexible acyclic linkers and larger heterocyclic cores.

Bioisosteres GABA GABA / Beta-Alanine (Flexible, Acyclic) Azetidine3 Azetidine-3-Carboxylic Acid (Rigid, Linear Vector, Low MW) GABA->Azetidine3 Conformational Constraint Isonipecotic Isonipecotic Acid (Piperidine-4-COOH) (Rigid, High MW, High Basicity) Isonipecotic->Azetidine3 LipE Optimization (LogP reduction) Proline Proline / Aze-2-COOH (Rigid, Orthogonal Vector) (Induces Turns) Proline->Azetidine3 Vector Reorientation

Figure 2: Bioisosteric relationship map. Azetidine-3-COOH constrains GABA while improving LipE compared to piperidines.

References

  • Discovery of a Potent, S1P3-Sparing Benzothiazole Agonist of Sphingosine-1-Phosphate Receptor 1 (S1P1) . ACS Medicinal Chemistry Letters. [Link]

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship . European Journal of Medicinal Chemistry. [Link]

  • New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation . Medicinal Chemistry Research. [Link][2]

Sources

Exploratory

The Strategic Role of N-Aryl Azetidines in Modern Drug Design

The following technical guide details the role of N-aryl azetidines in modern drug discovery, focusing on their physicochemical properties, stability challenges, and synthetic accessibility. Technical Guide & Whitepaper...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of N-aryl azetidines in modern drug discovery, focusing on their physicochemical properties, stability challenges, and synthetic accessibility.

Technical Guide & Whitepaper [1]

Executive Summary

In the pursuit of novel chemical space, medicinal chemists have increasingly turned to small, strained heterocycles to escape the "flatland" of traditional aromatic drug candidates.[2] N-Aryl azetidines —four-membered nitrogen heterocycles directly bonded to an aromatic system—have emerged as a privileged structural motif.[1] They offer a unique combination of conformational rigidity , vectorial control , and metabolic stability that distinguishes them from their larger homologues (pyrrolidines and piperidines).

However, the incorporation of this strained ring introduces specific stability challenges, particularly acid-catalyzed ring-opening decomposition. This guide provides a comprehensive analysis of the N-aryl azetidine scaffold, detailing its physicochemical advantages, the mechanistic basis of its stability profile, and the state-of-the-art synthetic methodologies required to access these high-value targets.[1]

Physicochemical Profile & Bioisosterism[1][3]

The "Goldilocks" Ring Strain

Azetidines occupy a strategic sweet spot between the highly reactive aziridines and the more flexible pyrrolidines.

  • Ring Strain Energy (RSE): ~26 kcal/mol (compared to ~6 kcal/mol for pyrrolidine).[1] This strain imparts rigidity but, unlike aziridines, retains sufficient kinetic stability for most physiological conditions.

  • Conformation: The azetidine ring is not planar; it exists in a puckered conformation with a barrier to inversion of ~1.3 kcal/mol. This puckering allows for precise vector orientation of substituents at the C3 position, often enabling unique binding interactions unavailable to planar aromatic rings.

Basicity and pKa Modulation

One of the most critical features of N-aryl azetidines is their distinct basicity profile compared to N-alkyl analogues or larger rings.[1]

Heterocycle (N-Phenyl derivative)Approximate pKa (Conjugate Acid)Structural Insight
N-Phenyl Azetidine 2.9 – 4.3 Low Basicity: The strained ring increases the s-character of the nitrogen lone pair, making it less available for protonation.[1]
N-Phenyl Pyrrolidine ~5.0Moderate Basicity: Less strain allows for better orbital overlap and higher basicity than the azetidine.[1]
N-Phenyl Piperidine ~5.5Standard Basicity: Typical for N-aryl cyclic amines.[1]

Expert Insight: The reduced basicity of N-aryl azetidines is a powerful tool for optimizing permeability (by reducing the fraction of ionized species at physiological pH) and mitigating hERG channel inhibition , which is often associated with high basicity.

Metabolic Stability

Azetidines frequently demonstrate superior metabolic stability compared to piperidines and morpholines. The 4-membered ring is less prone to oxidative metabolism (e.g., N-dealkylation or alpha-oxidation) due to the high energy barrier required to form the intermediate radical or iminium species within a strained system.[1]

Critical Stability Challenge: Acid-Mediated Ring Opening

While N-aryl azetidines are generally stable, a specific decomposition pathway exists that researchers must navigate: Acid-Mediated Intramolecular Ring Opening .[1]

The Mechanism

Under acidic conditions (e.g., in the stomach or during acidic deprotection steps), the azetidine nitrogen can become protonated. If the aryl group is electron-rich (e.g., phenyl, 4-methoxyphenyl), the ring becomes susceptible to nucleophilic attack, even by weak internal nucleophiles like a pendant amide carbonyl.

  • Risk Factor: High electron density on the N-aryl group raises the pKa, increasing the population of the protonated (reactive) species.

  • Mitigation Strategy: Use electron-deficient heteroaryls (e.g., pyridines, pyrimidines). These reduce the basicity of the azetidine nitrogen (pKa < 0), effectively preventing protonation and subsequent ring opening under physiological conditions.

Decomposition Figure 1: Acid-Mediated Ring Opening Pathway of Electron-Rich N-Aryl Azetidines Start N-Aryl Azetidine (Intact) Protonation Protonated Species (Activated Strain) Start->Protonation + H+ (Acidic pH) Transition Nucleophilic Attack (Internal Amide/Ext. Nu) Protonation->Transition Strain Release Product Ring-Opened Acyclic Amine Transition->Product Irreversible Cleavage

[1]

Synthetic Methodologies

Accessing N-aryl azetidines requires methods that avoid harsh conditions which might trigger ring opening.[1]

Method A: Buchwald-Hartwig Cross-Coupling (Standard)

The most robust method for installing an aryl group onto an azetidine core.[1]

  • Catalyst: Pd(OAc)₂ or Pd₂dba₃.[1]

  • Ligand: Bulky, electron-rich phosphines like BINAP , XPhos , or RuPhos are essential to facilitate the reductive elimination of the strained amine.

  • Base: NaOtBu or Cs₂CO₃ (weak bases are preferred if the substrate is sensitive).

Method B: Strain-Release Functionalization (Emerging)

A modern approach utilizing [1.1.0]azabicyclobutanes (ABBs) .[1] This method is particularly useful for synthesizing 3,3-disubstituted or 3-aryl azetidines.[1]

  • Mechanism: An organometallic nucleophile (e.g., ArMgBr) attacks the bridgehead carbon of the ABB, relieving the high strain of the bicyclic system and generating the N-metalated azetidine in situ, which is then quenched or coupled.

Synthesis Figure 2: Primary Synthetic Routes to Functionalized Azetidines cluster_0 Method A: Pd-Catalyzed Cross-Coupling cluster_1 Method B: Strain-Release (ABB) A1 Azetidine (HCl salt) A3 Pd(0) / BINAP / NaOtBu A1->A3 A2 Aryl Halide (Ar-X) A2->A3 A4 N-Aryl Azetidine A3->A4 100°C, Toluene B1 Azabicyclobutane (ABB) B3 Ring Opening B1->B3 B2 Nucleophile (Nu-) B2->B3 B4 3-Substituted Azetidine B3->B4 Strain Relief

Case Study: Delafloxacin

Delafloxacin (Baxdela) is a prime example of the successful application of an N-heteroaryl azetidine in an FDA-approved drug.[1]

  • Structure: It features a 3-hydroxyazetidine ring attached to the C7 position of a fluoroquinolone core.[1]

  • Design Logic:

    • Potency: The bulky azetidine group improves activity against Gram-positive bacteria (including MRSA) compared to the smaller pyrrolidine or piperazine found in older quinolones.[1]

    • Acidity/Solubility: The specific electronic nature of the N-heteroaryl bond contributes to the molecule's anionic character at neutral pH, enhancing accumulation in bacteria in acidic environments (e.g., abscesses).

    • Stability: The electron-deficient nature of the quinolone core (specifically the fluorinated aromatic system) stabilizes the azetidine nitrogen against the acid-catalyzed ring opening described in Section 3.

Experimental Protocol: Pd-Catalyzed N-Arylation

The following is a validated general protocol for coupling a 3-substituted azetidine with an aryl bromide.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • 3-Hydroxyazetidine HCl (1.2 equiv)[1]

  • Pd₂(dba)₃ (2 mol%)

  • BINAP (4 mol%)

  • NaOtBu (3.0 equiv)

  • Toluene (anhydrous, 0.2 M concentration)

Procedure:

  • Preparation: In a glovebox or under argon flow, charge a dried reaction vial with Pd₂(dba)₃, BINAP, and NaOtBu.

  • Solvation: Add anhydrous toluene and stir at room temperature for 5 minutes to pre-form the active catalyst complex (solution turns deep orange/red).

  • Substrate Addition: Add the Aryl Bromide and 3-Hydroxyazetidine HCl salt.

  • Reaction: Seal the vial and heat to 100 °C for 12–16 hours.

    • Note: Monitoring by LCMS is critical. If starting material remains, add an additional 1 mol% catalyst.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Safety Note: Azetidines are strained rings and can be toxic. Handle all intermediates in a fume hood.

References

  • Cheekatla, S. R. (2026).[3] Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis.[1] Link[3]

  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Link

  • Mughal, H. & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Link

  • Kocsis, B., et al. (2016). Delafloxacin, a superior antibacterial agent to its competitor fluoroquinolones. Korean Journal of Microbiology. Link

  • Meanwell, N. A. & Loiseleur, O. (2022).[4] Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds. Journal of Agricultural and Food Chemistry. Link

Sources

Foundational

Solubility profile of 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid in organic solvents

An In-Depth Technical Guide Topic: Solubility Profile of 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid in Organic Solvents Audience: Researchers, scientists, and drug development professionals. Abstract This technic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide Topic: Solubility Profile of 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid in Organic Solvents Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid. Given the absence of extensive empirical data in public literature for this specific molecule, this document synthesizes foundational principles of solubility with predictive analysis based on its distinct structural features. We delve into the theoretical underpinnings of solubility, including polarity, intermolecular forces, and the effects of temperature. A detailed, field-proven protocol for the equilibrium shake-flask method is provided as the gold standard for experimental determination. This guide is designed to equip researchers and drug development professionals with the necessary knowledge to predict, measure, and interpret the solubility of this compound, a critical parameter for successful formulation, purification, and delivery.

Introduction: The Critical Role of Solubility

1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid is a heterocyclic compound featuring a confluence of functional groups that suggest its utility as a scaffold or intermediate in medicinal chemistry. Its structure combines a carboxylic acid, a tertiary amine within an azetidine ring, and a bromopyridine moiety. The successful application of such a molecule in drug discovery—from initial screening to final formulation—is fundamentally dependent on its solubility.[1]

Understanding the solubility profile in various organic solvents is paramount for:

  • Reaction Chemistry: Ensuring reactants are in the same phase to facilitate chemical reactions.

  • Purification: Selecting appropriate solvents for techniques like recrystallization.

  • Formulation: Developing viable dosage forms with adequate bioavailability.

  • Analytical Chemistry: Preparing solutions for characterization and quantification.

This guide provides the theoretical and practical tools to approach the solubility determination of this specific molecule with scientific rigor.

Theoretical Principles Governing Solubility

The solubility of a compound is dictated by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid, several structural features are key determinants of its behavior.

Molecular Structure and Polarity

The molecule possesses distinct polar and non-polar regions. The overarching principle of "like dissolves like" provides a foundational predictive tool, stating that polar compounds dissolve best in polar solvents, and non-polar compounds in non-polar solvents.[2][3][4]

  • Polar Moieties: The carboxylic acid (-COOH), the azetidine ring's nitrogen, and the pyridine nitrogen are highly polar. The carboxylic acid can act as both a hydrogen bond donor and acceptor, while the nitrogens act as hydrogen bond acceptors.[5] These groups will dominate interactions in polar solvents.

  • Non-Polar Moiety: The bromopyridine ring is the most significant non-polar region of the molecule. While the C-Br and C-N bonds have dipoles, the aromatic ring itself contributes significant non-polar character, which will favor interaction with less polar solvents.

The overall solubility in a given solvent is a result of the interplay between these competing functionalities.[6]

The Power of Hydrogen Bonding

The ability to form hydrogen bonds is a critical factor for solubility, especially in protic solvents like water or alcohols.[7][8] The target molecule has strong hydrogen bonding capabilities:

  • Hydrogen Bond Donor: The hydroxyl proton of the carboxylic acid.

  • Hydrogen Bond Acceptors: The carbonyl oxygen of the carboxylic acid, the azetidine nitrogen, and the pyridine nitrogen.

This extensive capacity for hydrogen bonding predicts favorable solubility in solvents that can participate in these interactions, such as methanol and ethanol.[9]

Influence of Temperature

For most solid organic compounds, the dissolution process is endothermic, meaning it consumes energy to break the crystal lattice forces. Consequently, solubility tends to increase with increasing temperature, in accordance with the Le Châtelier principle.[2][10][11] This relationship is crucial for techniques like recrystallization but also means that solubility data must be reported at a specified temperature for reproducibility. The temperature dependence can be non-linear and should be determined empirically.[10]

Experimental Determination of Equilibrium Solubility

While theoretical principles provide a strong predictive foundation, empirical measurement is essential for obtaining accurate quantitative data. The shake-flask method is the universally recognized gold standard for determining thermodynamic equilibrium solubility.[12][13][14] It is designed to measure the concentration of a solute in a saturated solution that is in dynamic equilibrium with an excess of the solid solute.[15]

The Shake-Flask Protocol: A Self-Validating System

The trustworthiness of this protocol lies in its design, which confirms that true equilibrium has been achieved. The core principle is to agitate an excess of the solid compound in the chosen solvent at a constant temperature until the concentration of the dissolved compound in the liquid phase no longer changes over time.

Step-by-Step Methodology:

  • Preparation: Add a pre-weighed excess of solid 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid to a series of vials. The excess should be sufficient to remain visible throughout the experiment.

  • Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in an incubator shaker or on a stirring plate with a temperature-controlled water bath set to the target temperature (e.g., 25 °C). Agitate the samples at a constant rate (e.g., 100 rpm).[14]

  • Sampling Over Time (Self-Validation): At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation to allow the solid to settle.

  • Phase Separation: Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. This is best achieved by centrifugation of the vial followed by sampling, or by filtering the aliquot through a solvent-compatible filter (e.g., 0.22 µm PTFE).

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[13]

  • Equilibrium Confirmation: Plot the measured concentration against time. The point at which the concentration values from successive time points become constant (i.e., form a plateau) is the equilibrium solubility.[13] Agreement between the final two time points validates that equilibrium has been reached.

Experimental Workflow Diagram

G cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis (Repeat at t=24, 48, 72h) cluster_validation Validation A Add excess solid compound to vials B Add precise volume of organic solvent A->B C Seal and agitate at constant temperature (T) B->C D Cease agitation, allow solid to settle C->D E Separate phases (Centrifuge / Filter) D->E F Quantify concentration of supernatant via HPLC E->F G Plot Concentration vs. Time F->G H Confirm concentration plateau G->H I Equilibrium Solubility Determined H->I

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Predicted Solubility Profile in Common Organic Solvents

Lacking published empirical data, this section provides a predictive analysis of the solubility of 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid based on its molecular structure and the principles of solvent polarity.

Solvent Classification and Predicted Interactions

Organic solvents are typically classified based on their polarity into three main categories.

Solvent ClassRepresentative SolventsDielectric Constant (ε)Predicted Interaction with Target Compound
Polar Protic Methanol, Ethanol, WaterHigh (>15)Moderate to High: These solvents can engage in hydrogen bonding with the carboxylic acid and nitrogen atoms. Solubility is expected to be good but may be complex due to the amphoteric nature of the solute.[8]
Polar Aprotic DMSO, DMF, AcetonitrileHigh (>20)High: These solvents have large dipole moments and can accept hydrogen bonds, effectively solvating the polar groups of the molecule without the ability to donate a proton. DMSO and DMF are often excellent solvents for complex, polar molecules.[6]
Non-Polar Toluene, Hexane, Diethyl EtherLow (<5)Low to Insoluble: These solvents lack the ability to form hydrogen bonds or engage in strong dipole-dipole interactions. They cannot effectively solvate the highly polar carboxylic acid and azetidine functionalities, leading to poor solubility.[6][9]
Summary of Predicted Solubility

The following table summarizes the expected solubility profile. These are qualitative predictions intended to guide solvent selection for initial experimental trials.

SolventTypePredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO) Polar AproticHigh Strong H-bond acceptor, effectively solvates both polar and parts of the non-polar structure.
N,N-Dimethylformamide (DMF) Polar AproticHigh Similar to DMSO, highly effective at solvating polar functional groups.
Methanol Polar ProticHigh Small, polar molecule capable of extensive hydrogen bonding.
Ethanol Polar ProticModerate Good H-bonding capability, but the slightly larger non-polar ethyl group may slightly reduce solubility compared to methanol.[7]
Acetonitrile Polar AproticModerate Polar, but a weaker H-bond acceptor than DMSO or DMF.
Tetrahydrofuran (THF) BorderlineLow to Moderate Less polar than alcohols or acetonitrile; may show some solubility due to its ether oxygen.
Dichloromethane (DCM) BorderlineLow Primarily interacts via dipole-dipole forces; unlikely to effectively solvate the H-bonding groups.
Toluene Non-PolarVery Low Aromatic ring may have some affinity for the pyridine ring, but cannot solvate the carboxylic acid.
Hexane Non-PolarInsoluble Lacks any significant interaction mechanism with the polar functional groups of the solute.

Safety, Handling, and Storage

While specific toxicology data for 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid is not available, prudent laboratory practice dictates handling it with care, following guidelines for related brominated heterocyclic compounds.[16][17]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[18][19]

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[18] Avoid all personal contact.[20]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and direct light.[19][20]

  • Waste Disposal: Dispose of all waste material in accordance with local, state, and federal regulations. Do not discharge into sewer or waterways.[18][20]

Conclusion

The solubility of 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid is governed by a complex interplay of its polar functional groups—the carboxylic acid and heterocyclic nitrogens—and its less polar bromopyridine core. Theoretical analysis strongly predicts high solubility in polar aprotic solvents like DMSO and DMF, and moderate to high solubility in polar protic solvents like methanol. Conversely, poor solubility is expected in non-polar solvents. For definitive, quantitative data essential for drug development, the equilibrium shake-flask method is the recommended experimental approach. Its rigorous, self-validating nature ensures the generation of reliable and reproducible solubility data, which is a cornerstone of effective chemical and pharmaceutical research.

References

  • Solubility of Organic Compounds. (2023, August 31). LibreTexts. [Link]

  • 3-Bromopyridine-2-carboxylic Acid. PubChem. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov. [Link]

  • Solubility equilibrium. Wikipedia. [Link]

  • Hydrogen Bonding Interactions and Solubility. (2022, April 2). Chemistry LibreTexts. [Link]

  • Effect of Temperature on the Solubility of Short-Chain Carboxylic Acids in Water. ResearchGate. [Link]

  • Temperature Effects on the Solubility of Gases. (2023, January 29). Chemistry LibreTexts. [Link]

  • Solubility of Organic Compounds. Chemistry Steps. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Grossmont College. [Link]

  • Solubility: Importance, Measurements and Applications. (2024, November 14). Analytik NEWS. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • ELI5 the polarity of solvents and how it affects solubility. (2022, December 27). Reddit. [Link]

  • Identification of Unknowns (Experiment). (2020, June 29). Chemistry LibreTexts. [Link]

  • How Hydrogen-bonding Influences Properties. Open Oregon Educational Resources. [Link]

  • Solubility and Decomposition of Organic Compounds in Subcritical Water. PMC - NIH. [Link]

  • Standard Operating Procedures for Bromo-Deoxyuridine (BrdU). University of North Texas Health Science Center. [Link]

  • Temperature Effect on the Extraction of Carboxylic Acids by Amine-Based Extractants. ResearchGate. [Link]

  • Perspectives in solubility measurement and interpretation. PMC - NIH. [Link]

  • Safety Data Sheet: Bromine. Carl ROTH. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. [Link]

  • Material Safety Data Sheet - 3-Bromopyridine, 99%. Cole-Parmer. [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. [Link]

  • Solubility of Organic Compounds. YouTube. [Link]

  • MEASUREMENT OF SOLUBILITY AND ESTIMATION OF CRYSTAL NUCLEATION AND GROWTH KINETICS. ResearchGate. [Link]

  • How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. (2023, December 6). MDPI. [Link]

  • Solubility and Distribution Phenomena. Pharmapproach. [Link]

  • Understanding of the Solubility Curve in Solid–Liquid Equilibria. Crystal Growth & Design. [Link]

  • Solubility. Introductory Chemistry. [Link]

Sources

Exploratory

The Pyridine Pivot: A Technical Guide to 3-Bromopyridine in Pharmaceutical Synthesis

[1] Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Estimated Reading Time: 12 Minutes[1] Executive Summary: The "Goldilocks" Isomer In the architecture of...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Estimated Reading Time: 12 Minutes[1]

Executive Summary: The "Goldilocks" Isomer

In the architecture of small molecule therapeutics, the pyridine ring is ubiquitous, appearing in over 20% of the top 100 marketed drugs. However, the position of functionalization dictates both synthetic feasibility and biological efficacy.[1]

3-Bromopyridine represents the "Goldilocks" scaffold of heterocyclic chemistry.[2][1] Unlike its 2-bromo and 4-bromo counterparts, which suffer from electron-deficient deactivation (making oxidative addition sluggish) or lone-pair catalyst poisoning, the 3-position offers a unique electronic compromise.[2][1] It behaves electronically more like a deactivated benzene ring than a typical electron-deficient heterocycle, allowing it to participate in Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig, Heck) with remarkable fidelity.[2][1]

This guide provides an advanced technical review of 3-bromopyridine as a linchpin intermediate, detailing the mechanistic advantages, optimized protocols for C-C and C-N bond formation, and its critical role in the synthesis of blockbuster drugs like Abiraterone Acetate and Zimelidine .

The Electronic Advantage: Why C3?

To master the reactivity of 3-bromopyridine, one must understand the underlying orbital mechanics that distinguish it from the 2- and 4-isomers.[2]

  • Absence of

    
    -Effect:  The nitrogen lone pair in pyridine is orthogonal to the 
    
    
    
    -system.[2][1] In 2-bromopyridine, the proximity of the nitrogen lone pair to the C-Br bond creates electronic repulsion and potential chelation sites that can sequester transition metal catalysts (Pd). The 3-position is sufficiently distal to minimize this interference.[2][1]
  • Nucleophilic Susceptibility: The 2- and 4-positions are highly electrophilic due to resonance withdrawal by the nitrogen atom (analogous to para- and ortho-nitrobenzene).[2][1] This makes them prone to SNAr side reactions.[1] The 3-position (analogous to meta-nitrobenzene) is less electron-deficient, preventing unwanted nucleophilic attacks while remaining active enough for Pd(0) oxidative addition.[2][1]

Visualization: The Reactivity Decision Matrix

ReactivityMatrix Start Select Pyridine Isomer Pos2 2-Bromopyridine Start->Pos2 Pos3 3-Bromopyridine Start->Pos3 Pos4 4-Bromopyridine Start->Pos4 Issue2 Issue: Catalyst Chelation High S_NAr Background Pos2->Issue2 Benefit3 Benefit: Benzene-like Reactivity Stable Boronic Acids Minimizes Catalyst Poisoning Pos3->Benefit3 Issue4 Issue: Instability (Polymerization) High S_NAr Background Pos4->Issue4 App3 Ideal For: Suzuki-Miyaura (Biaryls) Buchwald-Hartwig (Amination) Lithiation (-78°C) Benefit3->App3

Caption: Decision matrix highlighting the electronic stability and synthetic utility of the C3 position compared to C2/C4 isomers.

Core Synthetic Workflows

The utility of 3-bromopyridine is defined by its ability to serve as an electrophile in cross-coupling reactions or as a nucleophile (via lithiation) to generate boronic acids.[1]

Workflow A: The Suzuki-Miyaura Protocol (C-C Bond Formation)

Application: Synthesis of Biaryl Scaffolds (e.g., Kinase Inhibitors)

The formation of 3-pyridylboronic acid is notoriously difficult due to rapid protodeboronation (hydrolysis of the C-B bond). Therefore, the most robust protocols often employ 3-bromopyridine as the electrophile coupled with a stable aryl boronic acid, or use in situ generation of the pyridyl boronate.

Optimized Protocol (High-Yield Batch):

  • Reagents: 3-Bromopyridine (1.0 equiv), Aryl Boronic Acid (1.2 equiv).[1]

  • Catalyst System: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%). Note: XPhos is preferred over PPh3 to prevent catalyst deactivation by the pyridine nitrogen.

  • Base: K₃PO₄ (2.0 equiv) in Toluene/Water (10:1).[1]

  • Conditions: Degas solvents thoroughly (Ar sparge).[1] Heat to 100°C for 4-6 hours.

  • Workup: The 3-pyridyl product is often amphoteric.[2][1] Adjust pH to ~8.0 before extraction to ensure the pyridine nitrogen is not protonated (water-soluble).[2]

Workflow B: The Buchwald-Hartwig Protocol (C-N Bond Formation)

Application: Introduction of solubilizing amines (Morpholine, Piperazine)

Coupling secondary amines to 3-bromopyridine is a standard method for modulating the lipophilicity (LogP) of drug candidates.[1]

Optimized Protocol:

  • Reagents: 3-Bromopyridine (1.0 equiv), Morpholine (1.2 equiv).[1]

  • Catalyst: Pd₂(dba)₃ (1 mol%) + BINAP (2 mol%).

  • Base: NaOtBu (1.4 equiv).[1] Critical: Use strong base to facilitate amine deprotonation.

  • Solvent: Anhydrous Toluene or Dioxane.

  • Mechanism Check: The oxidative addition of Pd into the C3-Br bond is the rate-determining step.[1] Unlike 2-bromopyridine, the intermediate Pd(II) species is stable against reductive elimination of the halide.

Pharmaceutical Case Study: Abiraterone Acetate

Abiraterone Acetate (Zytiga) , a CYP17A1 inhibitor for castration-resistant prostate cancer, is the premier example of 3-bromopyridine utility.[1] The drug's core structure features a 3-pyridyl ring attached to the C17 position of a steroidal skeleton.

The Synthetic Challenge

Early routes utilized a Heck reaction, but yields were poor due to steric bulk at the steroid C17 position. The industrial breakthrough came via a Suzuki-Miyaura coupling utilizing a diethyl(3-pyridyl)borane intermediate.[2][1]

Industrial Synthesis Pathway
  • Borane Generation: 3-Bromopyridine is lithiated with n-BuLi at -78°C (to prevent Wurtz coupling) and quenched with diethylmethoxyborane to form Diethyl(3-pyridyl)borane .[2][1]

  • Steroid Activation: Dehydroepiandrosterone (DHEA) acetate is converted to the corresponding Vinyl Triflate (or Vinyl Iodide).

  • The Coupling: The steroidal triflate and the pyridyl borane are coupled using Pd(PPh₃)₄.

AbirateroneSynthesis BromoPy 3-Bromopyridine Lithio 3-Lithiopyridine (-78°C, n-BuLi) BromoPy->Lithio DHEA DHEA Acetate (Steroid Core) VinylT Steroidal Vinyl Triflate DHEA->VinylT Borane Diethyl(3-pyridyl)borane Lithio->Borane Suzuki Suzuki Coupling Pd(PPh3)4, Na2CO3 THF/H2O Borane->Suzuki VinylT->Suzuki Abiraterone Abiraterone Acetate (Zytiga) Suzuki->Abiraterone

Caption: Convergent synthesis of Abiraterone Acetate demonstrating the critical role of the 3-pyridyl borane intermediate.[2][1]

Troubleshooting & Optimization Data

When working with 3-bromopyridine, specific failure modes are common. The table below summarizes field-proven solutions.

ChallengeMechanism of FailureTechnical Solution
Protodeboronation 3-Pyridylboronic acid hydrolyzes rapidly in aqueous base, breaking the C-B bond before coupling.[2][1]Use Boronate Esters: Pinacol esters are more stable.[1] Alternatively, use MIDA boronates for slow release, or switch to anhydrous conditions using CsF as the base.[1]
Catalyst Poisoning Pyridine nitrogen coordinates to Pd, displacing phosphine ligands and arresting the cycle.Ligand Overload: Use bulky, electron-rich ligands like XPhos or SPhos that create a protective steric shell around the Pd center.[1]
Regioselectivity (C-H Activation) Direct C-H activation of pyridine often favors C2/C6 (most acidic protons).Blocking Groups: To functionalize C3 via C-H activation, C2 must often be blocked, or use Ir-catalyzed borylation which is sterically directed to C3/C5.[1]

References

  • Synthesis of Abiraterone Acetate

    • Title: Improved Procedure for Preparation of Abiraterone Acetate.[1][3][4][5]

    • Source: Academia.edu / ResearchGate (Industrial Process Optimization).[1]

    • URL:[Link]

  • Suzuki-Miyaura Optimization

    • Title: Optimizations of the Suzuki coupling of 3-bromopyridine with potassium phenyltrifluorobor
    • Source: Applied Organometallic Chemistry.[1]

    • URL:[Link][2]

  • Buchwald-Hartwig Protocols

    • Title: Buchwald-Hartwig Cross Coupling Reaction - Mechanism and Protocols.[2][1]

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link][2]

  • Zimelidine & 3-Pyridyl Drugs

    • Title: Zimelidine (PubChem Compound Summary).[1]

    • Source: National Center for Biotechnology Information.[1]

    • URL:[Link][2]

  • General Reactivity of Halopyridines

    • Title: 3-Bromopyridine - Reactivity and Application Profile.[2][1][6]

    • Source: Wikipedia / Chemical Data Collections.[1]

    • URL:[Link][2][7][8]

Sources

Foundational

Bioisosteric Potential of Azetidine vs. Pyrrolidine Rings: A Technical Guide

Executive Summary: The "Escape from Flatland" In modern drug discovery, the transition from 5- and 6-membered rings (pyrrolidines, piperidines) to 4-membered azetidines represents a critical tactic in "escaping flatland"...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from 5- and 6-membered rings (pyrrolidines, piperidines) to 4-membered azetidines represents a critical tactic in "escaping flatland"—the movement toward increasing fraction of


 carbons (

) to improve clinical success rates. While pyrrolidines have historically been the default choice for proline-mimetics and solubilizing groups, azetidines offer a superior profile for Lipophilic Efficiency (LipE) optimization.

This guide analyzes the bioisosteric replacement of pyrrolidine with azetidine, focusing on the physicochemical trade-offs, metabolic implications, and the synthetic hurdles that must be overcome to utilize this high-value scaffold.

Part 1: Physicochemical Divergence

The substitution of a pyrrolidine for an azetidine is not merely a reduction in size; it is a fundamental alteration of the electronic and steric environment of the nitrogen center.

Basicity ( ) and Hybridization

Contrary to the assumption that ring strain dramatically alters basicity in unsubstituted heterocycles, the parent azetidine and pyrrolidine rings share similar


 values (~11.3). However, this changes drastically upon 

-substitution (e.g.,

-aryl or

-alkyl systems) due to hybridization effects .
  • The s-Character Rule: In the strained 4-membered azetidine ring, the C-N-C bond angle is compressed (~90°). To accommodate this, the nitrogen atom utilizes orbitals with higher

    
    -character for the ring bonds. Consequently, the exocyclic lone pair acquires higher 
    
    
    
    -character.
  • Impact: Orbitals with higher

    
    -character hold electrons closer to the nucleus, making them less available for protonation.
    
  • Result:

    
    -aryl azetidines are often less basic  than their 
    
    
    
    -aryl pyrrolidine counterparts. This is a powerful tool for reducing hERG liability and improving membrane permeability by ensuring a higher fraction of the neutral species at physiological pH.
Lipophilicity and Solubility

The most immediate gain from azetidine substitution is the reduction in lipophilicity (


) and the "solubility boost."
PropertyPyrrolidine (5-membered)Azetidine (4-membered)Impact on Drug Design
LogP (Parent) ~0.46~ -0.14Azetidine lowers global lipophilicity, improving LipE.
C-H Count 8 Hydrogens6 HydrogensReducing "grease" decreases non-specific binding.
Solubility ModerateHighLower LogD and smaller molar volume enhance aqueous solubility.
Vector Geometry

-turn mimic (Proline)

-turn mimic
Azetidine creates a sharper turn, altering exit vectors for substituents.

Part 2: Structural & Conformational Analysis

The Puckering Effect

While pyrrolidines adopt an "envelope" conformation that is relatively flexible, azetidines exist in a puckered conformation with a barrier to inversion that is low but structurally distinct.

  • Pyrrolidine: Flexible, often sweeps a larger conformational volume.

  • Azetidine: More rigid. The distance between the nitrogen and the C3-substituent is shorter, and the vectors are more defined.

Vector Alignment (The 3-Position)

A critical failure mode in bioisosteric replacement is assuming the 3-position of azetidine overlaps with the 3-position of pyrrolidine.

  • Geometry: The angle subtended by substituents at the 3-position of azetidine is more acute.

  • Application: When replacing a 3-substituted pyrrolidine, the azetidine analog often retracts the substituent closer to the core. This can result in a loss of potency if the substituent engages a distal hydrophobic pocket. However, it can gain selectivity if the pyrrolidine was clashing with the target wall.

Part 3: Metabolic Stability & Toxicology

Azetidines generally exhibit superior metabolic stability compared to pyrrolidines. This is counter-intuitive given the high ring strain (~26 kcal/mol), which suggests chemical instability. However, enzymatic stability follows different rules.

Oxidative Clearance (CYP450)

Metabolic hotspots in saturated heterocycles are typically the


-carbons (adjacent to nitrogen) which undergo hydroxylation followed by ring opening.
  • Steric Shielding: The puckered shape of azetidine and the compact ring size sterically hinder the approach of the bulky CYP450 heme iron-oxo species to the

    
    -protons.
    
  • Electronic Deactivation: As noted in Section 1.1, the higher

    
    -character of the nitrogen lone pair (in specific substituted cases) reduces the single-electron transfer (SET) potential, which is often the first step in CYP-mediated oxidation.
    
Toxicology: The Ring-Opening Myth

Historical concerns regarding azetidines acting as alkylating agents (similar to aziridines or epoxides) have largely been debunked for non-activated azetidines. Unless the nitrogen is quaternized or activated by a strong electron-withdrawing group (making it a good leaving group), the kinetic barrier to ring opening by biological nucleophiles (e.g., Glutathione) is sufficiently high to avoid genotoxicity.

Part 4: Visualization of Decision Logic

The following diagram outlines the decision process for transitioning from a pyrrolidine to an azetidine scaffold during Lead Optimization.

Azetidine_Decision_Tree Start Start: Pyrrolidine Lead (High Lipophilicity / Metabolic Issues) Check_Potency Is the 3-substituent critical for distal binding? Start->Check_Potency Vector_Check Can vector retraction be tolerated? Check_Potency->Vector_Check Yes Basicity_Check Is N-Basicity driving hERG or Permeability issues? Check_Potency->Basicity_Check No Azetidine_Go Switch to Azetidine (Expect: Lower LogD, Higher Sol) Vector_Check->Azetidine_Go Yes (Space available) Piperidine_Alt Consider Piperidine/Morpholine (Retain Vector Length) Vector_Check->Piperidine_Alt No (Need reach) Basicity_Check->Azetidine_Go No (pKa acceptable) Fluoro_Azetidine Use 3-Fluoro-Azetidine (Modulate pKa, Block Metabolism) Basicity_Check->Fluoro_Azetidine Yes (Need lower pKa)

Caption: Decision logic for bioisosteric replacement. Yellow nodes indicate decision gates based on SAR data; Green nodes indicate Azetidine adoption strategies.

Part 5: Experimental Protocols

Synthesis of 3-Aryl Azetidines (Cross-Coupling Challenge)

Synthesizing 3-substituted azetidines is significantly more challenging than pyrrolidines due to the instability of the 4-membered ring under harsh cross-coupling conditions. Standard Negishi or Suzuki couplings often fail.

Recommended Protocol: Nickel-Catalyzed Photoredox Cross-Coupling This modern approach avoids high temperatures and strong bases that degrade the azetidine ring.

  • Reagents:

    • Substrate: 3-Iodo-N-Boc-azetidine (1.0 equiv)

    • Coupling Partner: Aryl Bromide (1.5 equiv)

    • Catalyst:

      
       (10 mol%)
      
    • Ligand: dtbbbpy (10 mol%)

    • Photocatalyst:

      
       (1 mol%)
      
    • Reductant: TDAE (Tetrakis(dimethylamino)ethylene) or Zinc dust.

    • Solvent: DMA (Dimethylacetamide).

  • Procedure:

    • Step 1: Charge an oven-dried vial with the Nickel catalyst, Ligand, and Photocatalyst inside a glovebox (nitrogen atmosphere).

    • Step 2: Add the Aryl Bromide and 3-Iodo-azetidine dissolved in degassed DMA.

    • Step 3: Seal the vial and irradiate with Blue LED (450 nm) at room temperature for 12-24 hours.

    • Step 4: Validation: Monitor by LC-MS. The azetidine ring is sensitive; avoid acidic workups. Filter through Celite and purify via reverse-phase prep-HPLC (basic buffer, Ammonium Bicarbonate) to prevent Boc-deprotection or ring opening.

Microsomal Stability Assay (Comparative)

To validate the bioisosteric advantage, a side-by-side stability assay is required.

  • Preparation: Prepare 10 mM DMSO stocks of the Pyrrolidine analog and the Azetidine analog.

  • Incubation:

    • Dilute compounds to 1

      
       in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat).
      
    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction with NADPH-regenerating system.

  • Sampling: Aliquot samples at t=0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    and
    
    
    (Intrinsic Clearance).
    • Expectation: The Azetidine analog should show a lower

      
       (flatter slope) compared to the Pyrrolidine, primarily due to reduced lipophilicity (
      
      
      
      ) lowering the enzyme affinity (
      
      
      ).

Part 6: Case Studies

Cobimetinib (MEK Inhibitor)

Cobimetinib utilizes a 3-substituted azetidine. During development, larger rings (pyrrolidine/piperidine) were evaluated.[1][2] The azetidine was selected not just for potency, but to optimize the Lipophilic Efficiency (LipE) . The smaller ring reduced the overall molecular weight and LogP while maintaining the critical vectors required for allosteric MEK inhibition.

Baricitinib (JAK Inhibitor)

While often described as having a "pyrrolopyrimidine" core, the side chain involves an azetidine-derived moiety (via a cyanomethyl group). The azetidine ring provides a rigid linker that orients the nitrile warhead (which forms a covalent bond or strong interaction) more precisely than a flexible ethyl or propyl chain, and with better metabolic stability than a pyrrolidine.

References

  • Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the tert-Butyl Group in the Design of the Gamma-Secretase Inhibitor BMS-708163." Journal of Medicinal Chemistry. [Link]

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition. [Link](Note: Seminal paper establishing the 4-membered ring physicochemical trends relevant to azetidines).

  • Lowe, M. A., et al. (2012). "Azetidines: New Perspectives for Medicinal Chemistry." Chemical Reviews. [Link]

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. [Link]

  • Pike, K. G., et al. (2011). "Improvement of Metabolic Stability and Physical Properties of a Pyrrolidine-Based Lead... via Ring Contraction to an Azetidine." Journal of Medicinal Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid: A Detailed Guide for Medicinal Chemistry and Drug Discovery

Introduction The azetidine motif has emerged as a privileged scaffold in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique three-dimensional conformations to bio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The azetidine motif has emerged as a privileged scaffold in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique three-dimensional conformations to bioactive molecules.[1] Specifically, 1,3-disubstituted azetidine carboxylic acids serve as valuable building blocks, offering a constrained amino acid-like structure that can be strategically incorporated into novel therapeutic agents. This guide provides a comprehensive overview and detailed protocols for the synthesis of 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid, a key intermediate for the development of novel pharmaceuticals. The presence of the bromopyridinyl moiety offers a versatile handle for further functionalization through cross-coupling reactions, enabling the exploration of a broad chemical space in drug discovery programs.

This document is intended for researchers, scientists, and drug development professionals, providing not only step-by-step procedures but also the underlying chemical principles and strategic considerations for a successful synthesis.

Strategic Overview of the Synthetic Approach

The synthesis of the target compound, 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid, is strategically divided into two key stages:

  • Formation of a Protected Azetidine-3-carboxylic Acid Core: This initial phase focuses on the construction of the foundational azetidine ring system with a protected carboxylic acid functionality. This ensures the stability of the molecule during the subsequent coupling step.

  • Nucleophilic Aromatic Substitution (SNAr) for Pyridine Coupling: The protected azetidine core is then coupled with a suitable di-halogenated pyridine derivative via a nucleophilic aromatic substitution reaction. This step is critical for introducing the desired 3-bromopyridin-2-yl moiety.

  • Final Deprotection: The synthesis culminates in the removal of the protecting group from the carboxylic acid, yielding the final target molecule.

The following diagram illustrates the overall synthetic workflow:

G cluster_0 Stage 1: Azetidine Core Synthesis cluster_1 Stage 2: Pyridine Coupling (SNAr) cluster_2 Stage 3: Deprotection Protected_Azetidine_Precursor Suitable Protected Azetidine Precursor Azetidine_Core Protected Azetidine-3-carboxylate Protected_Azetidine_Precursor->Azetidine_Core Cyclization/ Functionalization Coupled_Product Protected 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylate Azetidine_Core->Coupled_Product Base, Solvent, Heat Dihalopyridine 2-Fluoro-3-bromopyridine Dihalopyridine->Coupled_Product Final_Product 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid Coupled_Product->Final_Product Hydrolysis G cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure Reactants Azetidine + 2-Fluoro-3-bromopyridine Intermediate Meisenheimer-like Intermediate Reactants->Intermediate Product Coupled Product + F⁻ Intermediate->Product

Caption: Mechanism of the Nucleophilic Aromatic Substitution (SNAr) reaction.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylate

This protocol details the coupling of ethyl azetidine-3-carboxylate with 2-fluoro-3-bromopyridine. It is assumed that the starting ethyl azetidine-3-carboxylate is available, either commercially or through the deprotection of its N-Boc precursor.

Materials and Reagents:

Reagent/MaterialFormulaMW ( g/mol )SupplierNotes
Ethyl azetidine-3-carboxylate hydrochlorideC₆H₁₂ClNO₂165.62Commercially available
2-Fluoro-3-bromopyridineC₅H₃BrFN175.99Commercially available
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.24AnhydrousBase
N,N-Dimethylformamide (DMF)C₃H₇NO73.09AnhydrousSolvent
Ethyl acetate (EtOAc)C₄H₈O₂88.11ACS gradeFor extraction
Saturated aqueous sodium bicarbonate (NaHCO₃)NaHCO₃84.01For workup
BrineNaCl (aq)For workup
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.04Drying agent

Procedure:

  • To a stirred solution of ethyl azetidine-3-carboxylate hydrochloride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) is added N,N-diisopropylethylamine (DIPEA, 2.5 eq).

  • 2-Fluoro-3-bromopyridine (1.1 eq) is then added to the reaction mixture.

  • The reaction vessel is sealed and heated to 100 °C for 16 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 1-(3-bromopyridin-2-yl)azetidine-3-carboxylate.

Protocol 2: Hydrolysis to 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid

This protocol describes the final deprotection step to yield the target carboxylic acid.

Materials and Reagents:

Reagent/MaterialFormulaMW ( g/mol )SupplierNotes
Ethyl 1-(3-bromopyridin-2-yl)azetidine-3-carboxylateC₁₁H₁₃BrN₂O₂285.14From Protocol 1
Lithium hydroxide monohydrate (LiOH·H₂O)LiOH·H₂O41.96Base for hydrolysis
Tetrahydrofuran (THF)C₄H₈O72.11ACS gradeSolvent
Water (H₂O)H₂O18.02DeionizedSolvent
1 M Hydrochloric acid (HCl)HClFor acidification
Dichloromethane (DCM)CH₂Cl₂84.93ACS gradeFor extraction

Procedure:

  • To a solution of ethyl 1-(3-bromopyridin-2-yl)azetidine-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 0.1 M) is added lithium hydroxide monohydrate (2.0 eq).

  • The reaction mixture is stirred at room temperature for 4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • The reaction mixture is concentrated under reduced pressure to remove the THF.

  • The remaining aqueous solution is cooled in an ice bath and acidified to pH ~3-4 with 1 M hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid. Alternatively, the product can be extracted with dichloromethane, the organic layers combined, dried over anhydrous sodium sulfate, and concentrated to give the final product.

Characterization Data (Representative)

The structure of the final compound should be confirmed by standard analytical techniques:

  • ¹H NMR: Characteristic signals for the pyridine and azetidine protons.

  • ¹³C NMR: Resonances corresponding to all carbon atoms in the molecule.

  • Mass Spectrometry (MS): Accurate mass measurement to confirm the molecular formula.

Conclusion

The synthetic protocols detailed in this guide provide a reliable and reproducible pathway to 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid, a valuable building block for drug discovery. The strategic use of a nucleophilic aromatic substitution reaction allows for the efficient coupling of the azetidine and pyridine moieties. The presented methods are scalable and utilize readily available starting materials, making them suitable for both academic and industrial research settings. The final product, with its versatile bromopyridinyl handle, opens up numerous possibilities for the synthesis of novel and complex molecules with potential therapeutic applications.

References

  • Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2. (n.d.). Google Scholar.
  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxid
  • Catalytic Two-Step Synthesis of Azetidine 3-Aryl-3- Carboxylic Acids. (2020). Synfacts.
  • A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. (n.d.).
  • Process for making azetidine-3-carboxylic acid. (2003).
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv.
  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Advances.
  • Aromatic Nucleophilic Substitution. (n.d.). Fisher Scientific.
  • Recent progress in synthesis of 3-functionalized azetidines. (2026).
  • Example for azetidine synthesis by nucleophilic substitution. (n.d.).
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (n.d.). PubMed Central.
  • Study of nucleophilic aromatic substitution with diaryliodonium salts. (n.d.). DiVA.
  • multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. (2018). HETEROCYCLES.
  • Synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates as amino acid building blocks. (2025).
  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. (2025).
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2025). PubMed Central.
  • Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic aci. (2024). Beilstein Journal of Organic Chemistry.

Sources

Application

Application Note &amp; Protocols: Mastering Amide Coupling with Azetidine-3-Carboxylic Acid

Introduction: The Strategic Value of Azetidine Scaffolds In modern medicinal chemistry and drug development, the pursuit of novel chemical matter with improved physicochemical properties and biological activity is paramo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Azetidine Scaffolds

In modern medicinal chemistry and drug development, the pursuit of novel chemical matter with improved physicochemical properties and biological activity is paramount. Small, strained ring systems have emerged as powerful tools for navigating and optimizing chemical space. Among these, the azetidine motif, a four-membered nitrogen-containing heterocycle, offers a unique combination of conformational rigidity and three-dimensional character.

Azetidine-3-carboxylic acid, in particular, serves as a highly valuable building block. It acts as a conformationally restricted analog of key amino acids like proline and gamma-aminobutyric acid (GABA), allowing researchers to fine-tune molecular shape and vectoral presentation of functional groups.[1] Its incorporation into a molecular scaffold can lead to enhanced metabolic stability, improved cell permeability, and novel intellectual property. The formation of an amide bond is one of the most fundamental and frequently utilized reactions in the synthesis of pharmaceuticals, linking diverse carboxylic acid and amine fragments.[2][3] This guide provides a detailed examination of the principles and practical protocols for the successful amide coupling of azetidine-3-carboxylic acid.

Mechanistic Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is thermodynamically favorable but kinetically slow, requiring high temperatures that are incompatible with complex molecules. Therefore, the reaction necessitates the activation of the carboxylic acid, converting the hydroxyl group into a better leaving group. This process generally occurs in two distinct steps, often within a single pot:[2]

  • Activation: The carboxylic acid reacts with a "coupling reagent" to form a highly reactive intermediate, such as an active ester, acylurea, or acylphosphonium species.[2]

  • Aminolysis: The amine nucleophile attacks the activated carbonyl carbon, displacing the leaving group and forming the stable amide bond.

A plethora of coupling reagents have been developed to facilitate this transformation efficiently and with minimal side reactions.[4] The most common classes include:

  • Carbodiimides: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), and the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are workhorses in amide synthesis.[2][5] They react with the carboxylic acid to form an O-acylisourea intermediate. However, this intermediate can be susceptible to racemization if the carboxylic acid is chiral. To mitigate this, additives like 1-Hydroxybenzotriazole (HOBt) are often included, which trap the O-acylisourea to form a less reactive but more stable HOBt active ester, minimizing epimerization.[5]

  • Uronium/Aminium Salts: Reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and HBTU are among the most effective coupling agents, especially for challenging or sterically hindered substrates.[2][6] HATU reacts with the carboxylate to form a highly reactive OAt-active ester, which rapidly undergoes aminolysis.[6] The presence of the aza-benzotriazole moiety accelerates the reaction and suppresses racemization.[6]

  • Phosphonium Salts: Reagents like PyBOP ((Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) are also highly efficient and generate active esters that readily react with amines.[5]

Below is a diagram illustrating the general mechanism for a HATU-mediated coupling reaction.

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH R-COOH (Azetidine-3-COOH) Carboxylate R-COO⁻ RCOOH->Carboxylate + Base - HB⁺ Amine R'-NH2 ActiveEster OAt-Active Ester HATU HATU Base Base (e.g., DIPEA) Carboxylate->ActiveEster + HATU Amide R-CO-NHR' (Final Amide) ActiveEster->Amide + R'-NH2 Byproduct HOAt + Tetramethylurea

Caption: Generalized mechanism of HATU-mediated amide coupling.

Critical Consideration: The Necessity of N-Protection

Azetidine-3-carboxylic acid contains both a carboxylic acid and a secondary amine. The secondary amine is a nucleophile that can react with an activated carboxylic acid intermediate. Without protection, this can lead to undesired side reactions, most notably oligomerization or polymerization.

Therefore, it is essential to use an N-protected form of azetidine-3-carboxylic acid for selective amide coupling at the carboxylate. The choice of protecting group is critical and depends on the overall synthetic strategy.

  • Boc (tert-butyloxycarbonyl): This is the most common protecting group. It is stable to most coupling conditions and is easily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). N-Boc-azetidine-3-carboxylic acid is commercially available.

  • Cbz (Carboxybenzyl): This group is stable to acidic conditions but can be removed by hydrogenolysis. This provides an orthogonal deprotection strategy if other acid-labile groups are present in the molecule.[7]

Experimental Protocols

The following protocols provide robust starting points for the amide coupling of N-protected azetidine-3-carboxylic acid. All moisture-sensitive reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) in oven-dried glassware.[8]

Protocol 1: High-Efficiency Coupling using HATU

This method is highly reliable and is recommended for a wide range of amines, including those that are less nucleophilic or sterically hindered.

Materials:

  • N-Boc-azetidine-3-carboxylic acid

  • Amine of choice

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate (EtOAc) or other suitable extraction solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add N-Boc-azetidine-3-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Reagent Addition: To the stirred solution, add the amine (1.0-1.2 eq), followed by HATU (1.1-1.2 eq).

  • Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (2.0-3.0 eq) dropwise. The base deprotonates the carboxylic acid, facilitating its reaction with HATU.[3]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, excess reagents, and DMF.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or DCM in methanol.

Protocol 2: Economical Coupling using EDC/HOBt

This is a classic and cost-effective method suitable for many routine couplings. The byproducts are generally water-soluble, simplifying purification.[5]

Materials:

  • N-Boc-azetidine-3-carboxylic acid

  • Amine of choice

  • EDC·HCl (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • Triethylamine (Et₃N) or DIPEA

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1 M aqueous HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Ethyl acetate or DCM

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add N-Boc-azetidine-3-carboxylic acid (1.0 eq), the amine (1.0-1.2 eq), and HOBt (1.1-1.2 eq).

  • Dissolution: Dissolve the components in anhydrous DCM (or DMF) to a concentration of 0.1-0.2 M.

  • Activation: Add EDC·HCl (1.2-1.5 eq) to the solution in one portion.

  • Initiation: Add Et₃N or DIPEA (1.5-2.0 eq) and stir the reaction at room temperature.

  • Reaction: Monitor the reaction progress by TLC or LC-MS. These reactions may take longer than HATU couplings, often requiring 4-16 hours.

  • Workup:

    • Dilute the reaction mixture with DCM or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x) to remove the base, saturated aqueous NaHCO₃ (2x) to remove HOBt and unreacted acid, and finally with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography as described in Protocol 1.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Combine N-Boc-Azetidine-3-COOH & Amine in Anhydrous Solvent add_reagents Add Coupling Reagent (HATU or EDC/HOBt) start->add_reagents add_base Add Base (DIPEA or Et3N) Stir at RT add_reagents->add_base monitor Monitor by TLC / LC-MS add_base->monitor quench Dilute with Organic Solvent monitor->quench Reaction Complete wash Aqueous Washes (Base, Acid, Brine) quench->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Flash Column Chromatography dry->purify end end purify->end Isolate Pure Amide

Caption: General experimental workflow for amide coupling.

Data Summary and Troubleshooting

Table 1: Recommended Reagent Stoichiometry
Reagent/ComponentProtocol 1 (HATU)Protocol 2 (EDC/HOBt)Rationale
N-Boc-Azetidine-3-COOH1.0 eq1.0 eqLimiting reagent.
Amine1.0 - 1.2 eq1.0 - 1.2 eqA slight excess can drive the reaction to completion.
Coupling ReagentHATU (1.1 - 1.2 eq)EDC·HCl (1.2 - 1.5 eq)Excess ensures full activation of the carboxylic acid.
AdditiveN/AHOBt (1.1 - 1.2 eq)Minimizes racemization and improves efficiency.
BaseDIPEA (2.0 - 3.0 eq)Et₃N / DIPEA (1.5 - 2.0 eq)Neutralizes acids and facilitates reagent activity.
SolventAnhydrous DMF / DCMAnhydrous DCM / DMFPolar aprotic solvents are generally effective.
Table 2: Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive reagents (hydrolyzed).2. Insufficient base.3. Low nucleophilicity of the amine.1. Use fresh, anhydrous reagents and solvents.2. Ensure stoichiometry of base is correct.3. Increase reaction temperature (to 40-50 °C) or switch to a more powerful coupling reagent like HATU.
Multiple Byproducts 1. Incomplete N-protection of azetidine.2. Racemization (for chiral amines/acids).3. Side reaction with coupling reagent.1. Confirm the purity and integrity of the starting material.2. Use HOBt or HOAt as an additive; run the reaction at 0 °C.3. Ensure correct order of addition; do not pre-mix amine and HATU.
Difficult Purification 1. Water-soluble byproducts (EDC urea).2. Co-elution of product and impurities.1. Perform thorough aqueous workup as described.2. Optimize chromatography conditions (different solvent system, different column type). Consider recrystallization.

Conclusion

The amide coupling of N-protected azetidine-3-carboxylic acid is a robust and reliable transformation that provides access to novel chemical entities for drug discovery and development. Success hinges on a solid understanding of the reaction mechanism, the critical need for N-protection, and the judicious selection of coupling reagents and conditions. The HATU and EDC/HOBt protocols outlined in this guide represent efficient and field-proven methods. By following these procedures and troubleshooting guidelines, researchers can confidently incorporate this valuable azetidine building block into their synthetic programs.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12, 133-144.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Sharma, A., & Vashisht, A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Challenges and Breakthroughs in Selective Amide Activ
  • MedchemExpress.com. (n.d.). Azetidine-3-carboxylic acid | ADC Linker.
  • Suzhou Highfine Biotech. (2025, April 24). HATU: The Core Reagent for Peptide & Drug Synthesis.
  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • White, C. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, e202400308.
  • Frank, D. A., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(2), 1035-1052.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)

Sources

Method

Reagents for activating 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid

Application Note: Strategic Activation Protocols for 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid Introduction & Molecule Profile Target Molecule: 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid CAS: 878207-70-6...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Activation Protocols for 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid

Introduction & Molecule Profile

Target Molecule: 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid CAS: 878207-70-6 (Generic/Analogous) Molecular Weight: ~257.09 g/mol Core Challenge: Balancing Reactivity with Ring Stability[1]

This application note details the activation and coupling of 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid , a critical building block in the synthesis of DNA-encoded libraries (DEL) and fragment-based drug discovery (FBDD).[1]

Structural Analysis & Synthetic Risks:

  • The Azetidine Ring (Strained Cycle): Unlike pyrrolidines, the 4-membered azetidine ring possesses significant ring strain (~26 kcal/mol). While N-arylation stabilizes the ring against nucleophilic opening compared to N-alkyl azetidines, it remains susceptible to acid-catalyzed ring opening (homo-Michael addition) under forcing conditions (e.g., refluxing SOCl₂).[1]

  • The 3-Bromo Pyridine Moiety: The bromine atom at the 3-position provides a handle for downstream cross-coupling (Suzuki-Miyaura) but exerts an electron-withdrawing effect, reducing the basicity of the pyridine nitrogen.[1]

  • Zwitterionic Character: The molecule exists as a zwitterion in neutral media, leading to poor solubility in non-polar solvents (DCM, Toluene). Polar aprotic solvents (DMF, DMSO, NMP) are required for homogeneity.

Strategic Reagent Selection

We categorize activation strategies into three tiers based on the nucleophilicity of the coupling partner and the scale of the reaction.

FeatureHATU / DIPEA T3P (Propylphosphonic Anhydride) Ghosez's Reagent
Primary Use Case Discovery Scale (mg), Aliphatic AminesProcess Scale (>10g), All Amines"Difficult" Amines (Anilines), Acid Sensitive
Activation Species O-At active esterMixed AnhydrideAcid Chloride (Neutral Conditions)
By-products Urea (soluble in organic), HOAtWater-soluble phosphonatesNeutral amides
Epimerization Risk LowVery LowLow (if base is managed)
Cost HighLow/ModerateModerate
Workup Chromatography often requiredAqueous Wash (Green Chemistry)Filtration / Evaporation
Decision Matrix: Selecting the Right Protocol

ReagentSelection Start Start: Select Coupling Partner Q1 Is the Amine Nucleophilic? (Primary/Secondary Aliphatic) Start->Q1 Q2 Is the Reaction Scale >10g? Q1->Q2 Yes Q3 Is the Amine Weak? (Aniline, Heterocycle) Q1->Q3 No PathA Protocol A: HATU (High Yield, Fast) Q2->PathA No (Discovery) PathB Protocol B: T3P (Green, Easy Workup) Q2->PathB Yes (Process) PathC Protocol C: Ghosez's Reagent (Acid Chloride via Neutral conditions) Q3->PathC Yes

Figure 1: Decision tree for selecting the optimal activation reagent based on amine type and scale.

Detailed Protocols

Protocol A: Standard High-Throughput Coupling (HATU)

Best for: Library synthesis, aliphatic amines, small scale.

Mechanism: HATU generates a highly reactive O-7-azabenzotriazole active ester.[1] The pyridine nitrogen on the 7-aza ring provides an intramolecular base effect (anchimeric assistance), accelerating the coupling rate over HBTU/TBTU.

Reagents:

  • Substrate: 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid (1.0 equiv)

  • Amine Partner: 1.1 equiv[1][2]

  • HATU: 1.1 – 1.2 equiv

  • DIPEA (Diisopropylethylamine): 3.0 equiv

  • Solvent: Anhydrous DMF (0.1 M concentration)

Procedure:

  • Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Add DIPEA (3.0 equiv) and stir for 5 minutes to ensure deprotonation of the zwitterion.

  • Add HATU (1.1 equiv). The solution should turn slightly yellow/orange. Stir for 5–10 minutes to form the active ester.

  • Add the Amine (1.1 equiv).

  • Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS.[3]

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (3x), Water (1x), and Brine (1x). Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH gradient) is usually required to remove HOAt by-products.[1]

Protocol B: Scalable & Green Coupling (T3P)

Best for: Gram-scale synthesis, avoiding chromatography, preventing racemization.

Mechanism: T3P (Propylphosphonic anhydride) acts as a Lewis acid to form a mixed anhydride. It is unique because it drives the reaction to completion while generating only water-soluble by-products.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Amine Partner: 1.1 equiv[1][2]

  • T3P (50% w/w in EtOAc or DMF): 1.5 – 2.0 equiv

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)[1]

  • Solvent: EtOAc or 2-MeTHF (preferred for green chemistry).[1] Use DMF only if solubility is critical.

Procedure:

  • Suspend the carboxylic acid and the amine in EtOAc (or 2-MeTHF).

  • Add Pyridine (3.0 equiv). Note: Pyridine acts as both base and acylation catalyst.

  • Cool the mixture to 0°C (optional, but recommended to control exotherm).

  • Add T3P solution dropwise.

  • Allow to warm to RT and stir for 12 hours.

  • Self-Validating Workup:

    • Add water.[4]

    • Separate layers.[5]

    • Wash organic layer with 0.5 M HCl (to remove pyridine/amine excess), then sat. NaHCO₃ (to remove T3P by-products), then brine.

    • Evaporate solvent. Result is often analytically pure.

Protocol C: The "Hard" Coupling (Ghosez’s Reagent)

Best for: Non-nucleophilic amines (e.g., electron-deficient anilines), sterically hindered partners.

Why Ghosez? Standard acid chloride generation using Thionyl Chloride (SOCl₂) or Oxalyl Chloride generates HCl and requires heat, which can degrade the strained azetidine ring. Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts acids to acid chlorides under neutral conditions at room temperature.[1]

Mechanism & Workflow:

GhosezMechanism Acid Azetidine-3-COOH Intermediate Chloro-iminium Intermediate Acid->Intermediate Attack Ghosez Ghosez's Reagent (Chloro-enamine) Ghosez->Intermediate AcidCl Acid Chloride (Neutral) Intermediate->AcidCl - Amide byproduct Amide Final Amide AcidCl->Amide + Weak Amine

Figure 2: Neutral conversion of carboxylic acid to acid chloride using Ghosez's Reagent.[1]

Procedure:

  • Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (or CHCl₃).

  • Add Ghosez’s Reagent (1.2 – 1.5 equiv) dropwise at RT.

  • Stir for 1–2 hours. Monitor: Take a 50 µL aliquot, quench with MeOH, and check LCMS for the methyl ester. If Acid is gone and Methyl Ester is present, conversion to Acid Chloride is complete.

  • Crucial Step: Do not isolate. Add the "difficult" amine (0.9 – 1.0 equiv) and a non-nucleophilic base (e.g., 2,6-Lutidine or Pyridine, 2.0 equiv) directly to the reaction mixture.

  • Stir for 4–12 hours.

  • Standard aqueous workup.

QC & Troubleshooting

ObservationProbable CauseCorrective Action
Low Conversion (HATU) Steric hindrance or Zwitterion insolubility.[1]Switch to solvent DMF/DMSO 1:1. Ensure pH > 8 (wet pH paper check).
Ring Opening (Azetidine) Acidic conditions or excessive heat (>60°C).STOP. Switch to Ghosez protocol (neutral pH). Avoid SOCl₂.
Racemization Over-activation (Oxazolone formation).Use T3P (Protocol B) and maintain 0°C during addition.[6]
Pyridine N-Oxide Accidental oxidation during workup?Unlikely in coupling. Check raw material purity.

References

  • Ghosez's Reagent Original Description: Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). Angewandte Chemie International Edition in English, 8(6), 454-455.

  • T3P Application in Process Chemistry: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7][8] Organic Process Research & Development, 20(2), 140–177.

  • Synthesis and Stability of Azetidine-3-carboxylic Acids: Wipf, P., et al. (2005). Synthesis of Azetidine-3-carboxylic Acids. Tetrahedron Letters, 46(20), 3515-3518.

  • Review of HATU/Uronium Reagents: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Application

Scale-up synthesis methods for bromopyridin-azetidine intermediates

Application Note: Scalable Synthesis of Bromopyridin-Azetidine Scaffolds Abstract The bromopyridin-azetidine motif is a high-value pharmacophore in modern drug discovery, serving as a rigid, metabolic-resistant isostere...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of Bromopyridin-Azetidine Scaffolds

Abstract

The bromopyridin-azetidine motif is a high-value pharmacophore in modern drug discovery, serving as a rigid, metabolic-resistant isostere for piperidines or morpholines. However, scaling this coupling presents distinct process challenges: the volatility and polymerization risk of azetidine free base, the thermal hazards of exothermic neutralizations, and the regioselectivity issues inherent to bromopyridines. This guide details two robust, scalable protocols—Nucleophilic Aromatic Substitution (


)  for activated positions and Buchwald-Hartwig Amination  for deactivated positions—engineered to eliminate chromatographic purification and maximize safety.

Strategic Route Selection

The choice of synthetic strategy is dictated primarily by the position of the bromine atom on the pyridine ring and the electronic environment.

  • 2-Bromo / 4-Bromo Pyridines: Electron-deficient positions activated for

    
    . This is the preferred "Green Route" as it avoids heavy metals.
    
  • 3-Bromo Pyridines: Electron-neutral positions requiring Palladium-catalyzed cross-coupling (Buchwald-Hartwig).

Decision Matrix: Route Selection Strategy

RouteSelection Start Target: Bromopyridin-Azetidine Pos Bromine Position? Start->Pos Pos24 2- or 4-Position (Electron Deficient) Pos->Pos24 Activated Pos3 3-Position (Electron Neutral) Pos->Pos3 Deactivated RouteA Route A: SNAr (Thermal/Base) Pos24->RouteA RouteB Route B: Pd-Catalysis (Buchwald-Hartwig) Pos3->RouteB Consider Key Process Factor RouteA->Consider Challenge: Azetidine Polymerization RouteB->Consider Challenge: Catalyst Removal

Figure 1: Strategic decision tree for selecting the optimal coupling methodology based on pyridine substitution patterns.

Critical Safety & Handling: The Azetidine Challenge

Before initiating any protocol, operators must address the instability of azetidine.

  • Polymerization Hazard: Azetidine free base is highly strained (

    
    ). Upon contact with Lewis acids or strong mineral acids, it can undergo rapid, exothermic ring-opening polymerization (ROP).
    
  • Volatility: The free base (bp

    
    ) is volatile and toxic.
    
  • Scale-Up Solution: Never isolate the free base on scale. Always store and handle azetidine as the Hydrochloride (HCl) salt . Generate the free base in situ or in a biphasic system where it is immediately consumed.

Protocol A: The "Green" Route ( )

Target: 2-bromo-6-(azetidin-1-yl)pyridine (or similar activated systems). Scale: 100 g – 1 kg range.

This protocol utilizes a biphasic "On-Water" or Phase Transfer approach. By slowly releasing the azetidine free base from its HCl salt in the presence of the electrophile, we minimize the concentration of unreacted azetidine, reducing polymerization side-reactions.

Reagents & Stoichiometry
ReagentEquiv.Role
2,6-Dibromopyridine1.0Electrophile (Limiting Reagent)
Azetidine

HCl
1.1Nucleophile Source

(micronized)
2.5Base (HCl Scavenger)
DMSO / Water (9:1)5 VolSolvent System
Step-by-Step Procedure
  • Reactor Setup: Equip a jacketed reactor with an overhead stirrer, internal temperature probe, and reflux condenser.

  • Solids Charge: Charge 2,6-Dibromopyridine (1.0 equiv) and Azetidine

    
     HCl (1.1 equiv) into the reactor.
    
    • Note: Charging solids together before base addition prevents premature reaction.

  • Solvent Addition: Add DMSO (4.5 volumes relative to pyridine mass). Begin stirring at 250 RPM.

  • Controlled Base Addition: Add

    
     in three equal portions  over 30 minutes.
    
    • Why? Rapid addition causes a sharp exotherm and high local pH, which can degrade the azetidine.

  • Reaction: Heat the mixture to

    
      for 4–6 hours.
    
    • IPC (In-Process Control): Monitor by HPLC. Target

      
       starting material.
      
  • Quench & Workup (Crystallization Focus):

    • Cool to

      
      .
      
    • Slowly add Water (5 volumes) dropwise over 1 hour. The product is lipophilic; adding water to the DMSO solution forces the product to oil out or crystallize.

    • Seeding: If the product is a solid, add seed crystals after the first 1 volume of water.

  • Isolation: Filter the resulting slurry. Wash the cake with water (

    
    ) to remove residual DMSO and inorganic salts.
    
  • Drying: Vacuum dry at

    
     to constant weight.
    

Mechanism of Success: The DMSO promotes the


 transition state, while the slow release of free azetidine ensures it reacts with the pyridine faster than it can polymerize with itself.

Protocol B: The Buchwald-Hartwig Route

Target: 3-bromo-5-(azetidin-1-yl)pyridine (Deactivated systems). Scale: 10 g – 100 g range.

For unactivated pyridines, thermal


 fails. Palladium catalysis is required. The challenge here is that azetidine can poison Pd catalysts by binding tightly to the metal center. We use BINAP  or Xantphos  as bulky chelating ligands to prevent this.
Reagents & Stoichiometry
ReagentEquiv.Role
3,5-Dibromopyridine1.0Substrate
Azetidine

HCl
1.2Nucleophile

0.02 (2 mol%)Pre-catalyst
BINAP0.04 (4 mol%)Ligand

3.0Base
Toluene / 1,4-Dioxane10 VolSolvent
Step-by-Step Procedure
  • Catalyst Pre-formation (Critical):

    • In a separate vessel, mix

      
       and BINAP in 1 volume of Toluene. Heat to 
      
      
      
      for 30 mins under
      
      
      .
    • Why? Pre-forming the active

      
       species prevents azetidine from sequestering the unligated palladium.
      
  • Main Reactor: Charge 3,5-Dibromopyridine, Azetidine

    
     HCl, and 
    
    
    
    into the main reactor. Purge with Nitrogen (
    
    
    ).
  • Solvent & Catalyst: Add Toluene (9 vol) to the main reactor, followed by the pre-formed catalyst solution.

  • Reaction: Heat to

    
      for 12–16 hours.
    
  • Workup (Scavenging):

    • Cool to RT. Filter through a pad of Celite to remove inorganic salts and Pd black.

    • Metal Removal: Treat the filtrate with a silica-based metal scavenger (e.g., SiliaMetS® Thiol) for 2 hours at

      
      . Filter again.
      
  • Salt Formation (Purification):

    • The free base product is likely an oil and difficult to crystallize.

    • Add 1.0 equiv of Oxalic Acid in Ethanol.

    • Cool to

      
       to precipitate the Azetidinyl-Pyridine Oxalate salt .
      
    • Filter and dry.[1][2] This rejects non-basic impurities and residual ligands.

Process Flow Diagram (Scale-Up Workflow)

ProcessFlow Reactants Reactants: Pyridine-Br + Azetidine-HCl BaseAdd Controlled Base Addition (Exotherm Mgmt) Reactants->BaseAdd Reaction Reaction Phase (IPC: HPLC <2% SM) BaseAdd->Reaction Quench Quench/Crystallization (Anti-solvent Addition) Reaction->Quench Filter Filtration & Wash (Inorganic Removal) Quench->Filter Final Final Product (>98% Purity) Filter->Final

Figure 2: General process flow for the


 scale-up protocol, emphasizing controlled base addition and crystallization.

Troubleshooting & Analytical Controls

IssueProbable CauseCorrective Action
Low Yield (<50%) Azetidine polymerization (ROP).Ensure temperature does not exceed

. Increase Azetidine

HCl load to 1.5 equiv.
Incomplete Conversion Catalyst poisoning (Pd route).Switch to Xantphos or BrettPhos . Pre-form catalyst.[3] Ensure

exclusion.
"Gummy" Precipitate Oiling out during quench.Slow down water addition. Seed the mixture earlier. Maintain temperature at

during addition.
High Pd Residuals Inefficient scavenging.Use N-acetyl cysteine wash during workup or recrystallize as the HCl/Oxalate salt.

References

  • Dunetz, J. R., et al. (2019). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews.

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry.

  • Lillo, V., et al. (2018). Practical Synthesis of Azetidines and Their Application in Medicinal Chemistry. Organic Process Research & Development.

  • BenchChem Application Note. Protocols for the Scalable Synthesis of 3-(Phenoxymethyl)azetidine.

  • St. Jean, D. J., et al. (2018). Discovery of a Potent, Selective, and Orally Bioavailable Inhibitor of the MDM2-p53 Interaction. Journal of Medicinal Chemistry. (Example of Azetidine-Pyridine coupling).

Sources

Method

Protecting Group Strategies for Azetidine-3-Carboxylic Acid Reactions

[1] Executive Summary Azetidine-3-carboxylic acid is a high-value scaffold in medicinal chemistry, offering a rigid, conformationally restricted alternative to proline or -alanine. However, its unique structure presents...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Azetidine-3-carboxylic acid is a high-value scaffold in medicinal chemistry, offering a rigid, conformationally restricted alternative to proline or


-alanine. However, its unique structure presents a dual challenge: significant ring strain  (~26 kcal/mol) and zwitterionic insolubility . Unlike five- or six-membered rings, the azetidine core is susceptible to ring-opening under specific nucleophilic conditions, particularly when the ring nitrogen is acylated.

This guide provides field-proven protocols for the orthogonal protection of the amine (N-terminus) and carboxylic acid (C-terminus), designed to maintain ring integrity and overcome solubility bottlenecks.

Part 1: Strategic Overview & Decision Matrix

The choice of protecting group (PG) is dictated by the downstream application. The decision matrix below outlines the optimal strategies for Peptide Synthesis (SPPS) versus Small Molecule Functionalization.

Strategic Decision Matrix

G Start Starting Material: Azetidine-3-Carboxylic Acid Application Intended Application? Start->Application SPPS Peptide Synthesis (SPPS) Application->SPPS SmallMol Small Molecule / Core Functionalization Application->SmallMol FmocStrategy Fmoc Strategy (Base Labile) SPPS->FmocStrategy Standard BocStrategy Boc Strategy (Acid Labile) SPPS->BocStrategy Aggressive Acid Cleavage FuncType Modification Site? SmallMol->FuncType Ortho1 N-Fmoc / C-Free (Standard SPPS) FmocStrategy->Ortho1 Ortho2 N-Boc / C-Free (Specialized SPPS) BocStrategy->Ortho2 N_Func N-Functionalization FuncType->N_Func C_Func C-Functionalization FuncType->C_Func RouteA Protect C-Term: Methyl/t-Butyl Ester N_Func->RouteA RouteB Protect N-Term: Boc/Cbz/Fmoc C_Func->RouteB

Figure 1: Decision tree for selecting orthogonal protection strategies based on downstream chemistry.

Part 2: Critical Protocols

Protocol 1: N-Boc Protection (The "Solubility Solver")

Challenge: Free azetidine-3-carboxylic acid is a zwitterion with poor solubility in standard organic solvents (DCM, THF), making direct reaction with Boc anhydride slow or incomplete. Solution: Use a polar solvent system with an organic base to solubilize the zwitterion in situ.

Materials:

  • Azetidine-3-carboxylic acid (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) (2.0 equiv)
    
  • Methanol (MeOH) [Solvent]

Step-by-Step Procedure:

  • Solubilization: In a round-bottom flask, suspend azetidine-3-carboxylic acid in MeOH (10 mL per gram of substrate).

  • Base Addition: Add

    
     (2.0 equiv) dropwise. The suspension should clear as the zwitterion is converted to the soluble triethylammonium salt. Note: If full dissolution does not occur, add a small amount of water (10% v/v).
    
  • Reagent Addition: Cool the solution to 0°C. Add a solution of

    
     (1.1 equiv) in a minimal amount of MeOH dropwise over 20 minutes.
    
  • Reaction: Remove the ice bath and stir at room temperature for 12–18 hours. Monitor by TLC (stain with Ninhydrin; free amine spot will disappear) or LC-MS.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove MeOH.

    • Redissolve the residue in water.

    • Wash: Extract with diethyl ether (

      
      ) to remove unreacted 
      
      
      
      . Discard organic layer.
    • Acidification: Carefully acidify the aqueous layer to pH ~3 using 1M HCl or citric acid solution. Caution: Do not use strong acid (conc. HCl) excessively to avoid Boc cleavage.

    • Extraction: Extract the acidic aqueous layer with Ethyl Acetate (

      
      ).[1]
      
  • Isolation: Dry the combined Ethyl Acetate layers over

    
    , filter, and concentrate.
    
  • Yield: Typically >90% as a white/off-white solid.

Protocol 2: Methyl Ester Formation (C-Protection)

Challenge: Preventing N-alkylation or polymerization during esterification. Solution: Acid-catalyzed esterification using Thionyl Chloride (


) generates HCl in situ, keeping the amine protonated (non-nucleophilic) and protecting it from side reactions.

Materials:

  • Azetidine-3-carboxylic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.5–2.0 equiv)
    
  • Methanol (anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and flush with Argon/Nitrogen. Add anhydrous MeOH (0.5 M concentration relative to substrate).

  • Activation: Cool the MeOH to 0°C. Add

    
     dropwise with stirring. Caution: Exothermic reaction; evolution of HCl gas and 
    
    
    
    . Stir for 10–15 minutes to generate anhydrous HCl/MeOH.
  • Addition: Add solid azetidine-3-carboxylic acid in portions.

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours.

  • Monitoring: Monitor by LC-MS (mass shift +14 Da).

  • Workup:

    • Cool to room temperature.

    • Concentrate in vacuo to dryness.

    • The product is isolated as the Methyl azetidine-3-carboxylate hydrochloride salt .

    • Storage: Store as the HCl salt. Free-basing should only be done immediately prior to the next reaction to prevent self-condensation (polymerization).

Protocol 3: N-Fmoc Protection (For SPPS)

Method: Schotten-Baumann conditions.

  • Dissolution: Dissolve azetidine-3-carboxylic acid (1.0 equiv) in a 1:1 mixture of Water:Acetone (or Water:Dioxane).

  • Base: Add

    
     (2.0–2.5 equiv).
    
  • Reagent: Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv) slowly at 0°C.

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Acidify to pH 2–3 with 1M HCl, extract with Ethyl Acetate. The product, Fmoc-Azetidine-3-carboxylic acid , is stable and commercially available, but this protocol allows for lab-scale synthesis.

Part 3: Orthogonality & Stability Data

The azetidine ring is surprisingly robust to standard deprotection conditions, but specific "danger zones" exist.

Protection GroupDeprotection ConditionAzetidine Ring StabilityRisk Factor
N-Boc TFA / DCM (1:1)Stable Low. Avoid prolonged exposure (>4h) to neat TFA.
N-Fmoc 20% Piperidine / DMFStable Low. Standard SPPS cycles are safe.
N-Cbz (Z) ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

/ Pd-C
Stable Low. Hydrogenation does not open the ring.
N-Cbz (Z) HBr / AcOHUnstable High. Strong acid + nucleophile (Br-) can open the ring.
Methyl Ester LiOH / THF /

Stable Low. Standard saponification works well.
t-Butyl Ester TFA / DCMStable Low.
The "Ring of Fire": Nucleophilic Ring Opening

Critical Warning: While the protonated azetidine (ammonium) is stable, an N-acylated azetidine (e.g., N-Boc, N-Acetyl) is activated.

  • Mechanism: Ring strain makes the C2/C4 carbons electrophilic.

  • Trigger: Strong nucleophiles (e.g., Thiolates, Azides, Hydrides) can attack C2/C4, leading to ring opening and formation of linear products.

  • Prevention: Ensure the N-protecting group is electron-withdrawing enough to prevent amine reactivity but avoid conditions that encourage nucleophilic attack on the ring carbons. For example, avoid using strong Lewis acids with N-acyl azetidines.

Part 4: Troubleshooting & Self-Validation

Solubility Issues
  • Symptom: Reaction slurry never clears; low yield.

  • Cause: Zwitterionic lattice energy is high.

  • Fix: Switch to Water/Dioxane (1:1) with NaOH (1.0 equiv) as the base for Boc/Fmoc protection. The aqueous environment solvates the carboxylate better than MeOH.

Polymerization
  • Symptom: Insoluble gum formation after ester free-basing.

  • Cause: Intermolecular nucleophilic attack (Amine attacks Ester of neighbor).

  • Fix: Always keep amino-esters as HCl or TFA salts until the exact moment of coupling. If free-basing is required, use a biphasic system (DCM/Sat.

    
    ) and use the organic layer immediately.
    
Incomplete Coupling (SPPS)
  • Symptom: Deletion sequences in peptide synthesis.

  • Cause: The secondary amine of the azetidine is more sterically hindered than a primary amine.

  • Fix: Use stronger coupling reagents like HATU or PyBOP instead of HBTU/DIC. Double coupling is recommended for attaching the next amino acid onto the azetidine N-terminus.

References

  • Synthesis of N-Boc-Azetidine-3-Carboxylic Acid

    • Title: General procedure for the synthesis of 1-Boc-azetidine-3-carboxylic acid.[2]

    • Source: ChemicalBook / Liter
  • Ring Stability & Decomposition

    • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[3]

    • Source: ACS Medicinal Chemistry Letters (via NIH).
    • URL:[Link]

  • Fmoc Protection Strategies: Title: Efficient Synthesis of Fmoc-Protected Azido Amino Acids (Methodology adapted for zwitterions). Source: Synlett (David Spring's Group).
  • Esterification Protocols

    • Title: Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH).[4]

    • Source: Common Organic Chemistry.[5]

    • URL:[Link]

Sources

Application

Application Notes and Protocols: Cross-Coupling Reaction Scope for the 3-Bromo Position on Pyridine Rings

Introduction: Navigating the Challenges of C-3 Pyridine Functionalization The pyridine scaffold is a cornerstone in medicinal chemistry, agrochemicals, and materials science.[1][2] Consequently, methods for its precise f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of C-3 Pyridine Functionalization

The pyridine scaffold is a cornerstone in medicinal chemistry, agrochemicals, and materials science.[1][2] Consequently, methods for its precise functionalization are of paramount importance. While the C-2, C-4, and C-6 positions of the pyridine ring are readily activated towards various transformations due to the electron-withdrawing nature of the nitrogen atom, the C-3 and C-5 positions present a significant synthetic hurdle.[1] The 3-position, in particular, is electronically and sterically distinct, making cross-coupling reactions at this site a non-trivial endeavor that often requires carefully optimized conditions.[1]

This comprehensive guide provides an in-depth analysis of the scope of palladium-catalyzed cross-coupling reactions at the 3-bromo position of pyridine rings. We will delve into the nuances of popular and powerful C-C and C-N bond-forming reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings. By explaining the causality behind experimental choices and providing detailed, field-proven protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to successfully navigate the complexities of 3-pyridyl functionalization.

The Unique Reactivity of the 3-Position

The reduced reactivity of the 3-position in pyridines towards traditional cross-coupling reactions stems from a combination of electronic and steric factors. Unlike the ortho (C2/C6) and para (C4) positions, the C3 position is not directly activated by the nitrogen atom's electron-withdrawing resonance effect. This results in a higher activation barrier for oxidative addition of the palladium catalyst to the C-Br bond. Furthermore, the proximity of substituents at the 2- and 4-positions can sterically hinder the approach of the bulky catalyst. Careful selection of ligands, bases, and reaction conditions is therefore crucial to overcome these challenges.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and hetero-biaryl structures through the coupling of an organoboron reagent with an organohalide.[3][4] For 3-bromopyridines, this reaction is a powerful tool for introducing a wide array of aryl and heteroaryl substituents.

Causality of Experimental Choices:
  • Palladium Precatalyst: Pd(OAc)₂ and Pd(PPh₃)₄ are common choices. Pd(OAc)₂ is often preferred for its air stability and is reduced in situ to the active Pd(0) species.

  • Ligands: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as tricyclohexylphosphine (PCy₃) or Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) are often employed to facilitate the oxidative addition step and stabilize the catalytic species.[5]

  • Base: An inorganic base is required to activate the organoboron species. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used. The choice of base can influence the reaction rate and yield, with stronger bases sometimes being necessary for less reactive substrates.[3]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.[3]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative\nAddition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive\nElimination Reductive Elimination Ar-Pd(II)L2-R->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Product (Ar-R) Product (Ar-R) Reductive\nElimination->Product (Ar-R) 3-Bromopyridine 3-Bromopyridine 3-Bromopyridine->Oxidative\nAddition R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Bromopyridine

This protocol provides a general method for the coupling of 3-bromopyridine with various arylboronic acids.

Materials:

  • 3-Bromopyridine

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tricyclohexylphosphine (PCy₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 3-bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PCy₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-arylpyridine.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenylpyridine85-95
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)pyridine80-90
32-Thienylboronic acid3-(Thiophen-2-yl)pyridine75-85

Note: Yields are typical and may vary depending on the specific substrate and reaction scale.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[6][7][8] This reaction is particularly valuable for the preparation of 3-aminopyridine derivatives, which are prevalent in pharmaceuticals.

Causality of Experimental Choices:
  • Palladium Precatalyst: Pre-formed palladium precatalysts, such as those derived from RuPhos and BrettPhos, have shown excellent activity for the amination of 3-halo-2-aminopyridines.[9][10] These precatalysts are often more stable and easier to handle than generating the active catalyst in situ.

  • Ligands: Bulky, electron-rich biaryl phosphine ligands are essential for this transformation.[11] Ligands like RuPhos and BrettPhos have been specifically identified as outstanding for coupling with secondary and primary amines, respectively.[9][10]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[9][10][11]

  • Solvent: Anhydrous, aprotic solvents such as toluene, THF, or 1,4-dioxane are typically employed.[11]

Visualizing the Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Start Combine Combine 3-Bromopyridine, Amine, Pd Precatalyst, Ligand, and Base Start->Combine Add_Solvent Add Anhydrous Solvent Combine->Add_Solvent Degas Degas Reaction Mixture Add_Solvent->Degas Heat Heat to Reaction Temperature Degas->Heat Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Upon Completion Quench Quench Reaction Cool->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product Product Purify->Product

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Protocol 2: Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine with a Secondary Amine

This protocol describes the coupling of 3-bromo-2-aminopyridine with morpholine, a common secondary amine.[9]

Materials:

  • 3-Bromo-2-aminopyridine

  • Morpholine (1.2 equivalents)

  • RuPhos Pd G3 precatalyst (2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add 3-bromo-2-aminopyridine (1.0 mmol), RuPhos Pd G3 (0.02 mmol), and LiHMDS (2.5 mmol) to a dry Schlenk tube.

  • Add anhydrous THF (5 mL) followed by morpholine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 65 °C for 16 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the desired N³-morpholinyl-2,3-diaminopyridine.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds, providing access to a wide range of alkynyl-substituted pyridines.[12][13] These products are valuable intermediates in the synthesis of more complex heterocyclic systems.[12][13]

Causality of Experimental Choices:
  • Catalyst System: The classic Sonogashira coupling employs a dual catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) as a co-catalyst.[14] The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[15]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves as both a base and a solvent.

  • Solvent: The amine base can often serve as the solvent, or a co-solvent like THF or DMF may be used.

Protocol 3: Palladium/Copper-Catalyzed Sonogashira Coupling of 3-Bromopyridine

This protocol outlines a standard procedure for the Sonogashira coupling of 3-bromopyridine with a terminal alkyne.[14]

Materials:

  • 3-Bromopyridine

  • Terminal alkyne (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a degassed solution of 3-bromopyridine (1.0 mmol) in triethylamine (5 mL), add Pd(PPh₃)₄ (0.05 mmol) and CuI (0.1 mmol).

  • Add the terminal alkyne (1.1 mmol) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 12-16 hours, or gently heat to 50-60 °C if the reaction is sluggish.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography.

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene3-(Phenylethynyl)pyridine80-90
21-Hexyne3-(Hex-1-yn-1-yl)pyridine75-85
3Trimethylsilylacetylene3-((Trimethylsilyl)ethynyl)pyridine85-95

Note: Yields are representative and can be influenced by the specific alkyne used.

Heck Reaction: Vinylation of 3-Bromopyridine

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[16][17] It provides a powerful method for the synthesis of substituted alkenes. For 3-bromopyridine, this reaction allows for the introduction of vinyl groups.

Causality of Experimental Choices:
  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective catalyst for the Heck reaction.[18][19]

  • Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃), are often used to stabilize the palladium catalyst and promote the reaction.

  • Base: A mild inorganic or organic base is required to regenerate the active Pd(0) catalyst. Potassium carbonate (K₂CO₃), sodium acetate (NaOAc), or triethylamine (Et₃N) are typical choices.[16]

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are generally used.

Protocol 4: Heck Coupling of 3-Bromopyridine with an Acrylate

This protocol details the reaction of 3-bromopyridine with n-butyl acrylate.[19]

Materials:

  • 3-Bromopyridine

  • n-Butyl acrylate (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

  • Potassium carbonate (K₂CO₃) (1.5 equivalents)

  • Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine 3-bromopyridine (1.0 mmol), n-butyl acrylate (1.5 mmol), Pd(OAc)₂ (0.01 mmol), and K₂CO₃ (1.5 mmol).

  • Add anhydrous toluene (5 mL).

  • Heat the reaction mixture to 130 °C for 1 hour.[19]

  • Monitor the reaction by GC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography on silica gel.

Stille Coupling: Versatile C-C Bond Formation

The Stille reaction involves the palladium-catalyzed coupling of an organostannane with an organohalide.[20][21] While the toxicity of organotin reagents is a drawback, the Stille coupling offers a broad substrate scope and tolerance for a wide range of functional groups.[20][21]

Causality of Experimental Choices:
  • Palladium Catalyst: Pd(PPh₃)₄ is a highly effective catalyst for the Stille reaction.[22][23]

  • Additives: The addition of a copper(I) salt, such as CuI, can have a synergistic effect and accelerate the reaction.[22] Lithium chloride (LiCl) is also often added to facilitate the transmetalation step.

  • Solvent: Anhydrous polar aprotic solvents like DMF, THF, or dioxane are commonly used.

Protocol 5: Stille Coupling of 3-Bromopyridine with an Organostannane

This protocol provides a general procedure for the Stille coupling of 3-bromopyridine.

Materials:

  • 3-Bromopyridine

  • Organostannane (e.g., tributyl(vinyl)stannane) (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Anhydrous DMF

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 3-bromopyridine (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere, add Pd(PPh₃)₄ (0.05 mmol).

  • Add the organostannane (1.1 mmol) to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with aqueous potassium fluoride solution to precipitate the tin byproducts.

  • Stir for 30 minutes, then filter the mixture through Celite.

  • Extract the filtrate with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Troubleshooting and Optimization

Cross-coupling reactions on the 3-position of pyridine can sometimes be challenging. Here are some common issues and potential solutions:

  • Low or No Reactivity:

    • Catalyst/Ligand: Screen different palladium precatalysts and ligands. Bulky, electron-rich ligands are often key.

    • Base/Solvent: Optimize the base and solvent system. A stronger base or a more polar solvent may be required.

    • Temperature: Increase the reaction temperature. Microwave irradiation can also be beneficial in some cases to accelerate slow reactions.[24][25][26]

  • Side Reactions (e.g., Homocoupling, Debromination):

    • Degassing: Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can promote homocoupling of boronic acids in Suzuki reactions.[5]

    • Catalyst Loading: Use the minimum effective catalyst loading to minimize side reactions.

    • Additives: In Suzuki reactions, additives can sometimes suppress homocoupling.

Conclusion

The functionalization of the 3-position of the pyridine ring via cross-coupling reactions is a vital tool for the synthesis of a diverse array of valuable molecules. While challenges exist due to the inherent electronic and steric properties of this position, a deep understanding of the reaction mechanisms and careful optimization of the catalyst system, ligands, base, and solvent can lead to high-yielding and selective transformations. The protocols and insights provided in this guide serve as a robust starting point for researchers to successfully implement Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings on 3-bromopyridine substrates, thereby expanding the accessible chemical space for drug discovery and materials science.

References

  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. RSC Publishing. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [Link]

  • Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. ACS Publications. [Link]

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions (RSC Publishing). [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]

  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. ResearchGate. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]

  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic letters, 13(8), 1984–1987. [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PMC. [Link]

  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing. [Link]

  • Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. Semantic Scholar. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Stille reaction. Wikipedia. [Link]

  • Challenges in the functionalization of pyridines. ResearchGate. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]

  • Recent Advances in Microwave-assisted Cross-Coupling Reactions. ResearchGate. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Recent advances in nickel-catalyzed C–C and C–N bond formation via HA and ADC reactions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. PMC - NIH. [Link]

  • Rapid Synthesis of 3-Amino-imidazopyridines by a Microwave-Assisted Four-Component Coupling in One Pot. Sci-Hub. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • C–N Bond Making Reactions at a Pyridine Ring. ResearchGate. [Link]

  • Bromination and diazo-coupling of pyridinethiones; microwave assisted synthesis of isothiazolopyridine, pyridothiazine and pyridothiazepines. PubMed. [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC - NIH. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Wiley Online Library. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Stille Coupling. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing). [Link]

  • Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. ACS Publications. [Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. [Link]

  • Stille Reaction (Palladium Catalyzed Coupling). Common Organic Chemistry. [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [Link]

  • Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • The Stille Reaction. Chem 115 Myers. [Link]

  • RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLICATIONS OF PYRIDINES. Elsevier. [Link]

  • Carbon–nitrogen bond cleavage of pyridine with two molecular substituted allenoates: access to 2-arylpyrimidin-4(3H)-one. Chemical Communications (RSC Publishing). [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of Zwitterionic Azetidine Compounds

Welcome to the technical support center for the crystallization of zwitterionic azetidine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of zwitterionic azetidine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with crystallizing these highly polar molecules. Zwitterionic azetidines, possessing both a positive and negative formal charge, exhibit strong intermolecular interactions that can make obtaining high-quality single crystals a significant hurdle. This resource provides in-depth troubleshooting advice and frequently asked questions to streamline your crystallization experiments and enhance your success rate.

Troubleshooting Guide: Addressing Common Crystallization Issues

This section addresses specific problems you may encounter during your experiments with zwitterionic azetidine compounds. The solutions provided are based on established crystallization principles and practical laboratory experience.

Q1: My zwitterionic azetidine compound is "oiling out" or precipitating as an amorphous solid instead of forming crystals. What should I do?

"Oiling out," where the compound separates as a liquid instead of a solid, is a common issue when crystallizing highly polar molecules like zwitterionic azetidines.[1] This phenomenon often occurs when the solution is too concentrated or cooled too rapidly, causing the solute to exceed its solubility at a temperature above its melting point in that particular solvent system.[1] Amorphous solids, on the other hand, lack the long-range order of a crystalline lattice.

Root Causes and Corrective Actions:

  • High Supersaturation: The driving force for crystallization is supersaturation, but an excessively high level can lead to rapid precipitation, favoring oils or amorphous solids over ordered crystals.

    • Solution: Re-dissolve the oil or amorphous solid by gently heating the solution. Add a small amount of additional "good" solvent to slightly decrease the concentration.[1][2] Allow the solution to cool much more slowly. An ideal crystallization should show initial crystal formation in about 5-20 minutes.[2]

  • Inappropriate Solvent System: The chosen solvent may not be optimal for facilitating the ordered arrangement of molecules into a crystal lattice.

    • Solution: Experiment with a range of solvents and solvent mixtures.[3][4] For zwitterionic compounds, polar protic solvents (e.g., water, methanol, ethanol) or mixtures with less polar solvents can be effective.[5] The goal is to find a system where the compound has moderate solubility at high temperatures and low solubility at low temperatures.[3][6]

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation and promote the formation of oils.[3]

    • Solution: Ensure your compound is of the highest possible purity (>90%) before attempting crystallization.[3] Techniques like column chromatography or recrystallization from a different solvent system may be necessary for purification.

Experimental Protocol: Rescuing an "Oiled Out" Sample

  • Gently warm the flask containing the oil and mother liquor until the oil completely redissolves.

  • Add a small aliquot (e.g., 5-10% of the total volume) of the primary solvent to the solution.

  • Ensure the solution is homogenous and fully dissolved.

  • Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a dewar of warm water can help control the cooling rate.

  • Once at room temperature, if no crystals have formed, you can attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[7]

  • If crystals still do not form, consider very slow cooling in a refrigerator or freezer.

Q2: I'm obtaining very small or poor-quality crystals. How can I improve their size and morphology?

The formation of small, needle-like, or poorly defined crystals is often a result of rapid nucleation and slow growth. To obtain larger, well-defined crystals suitable for X-ray diffraction, the goal is to favor crystal growth over nucleation.

Strategies for Improving Crystal Quality:

  • Slower Evaporation/Cooling: Rapid changes in solvent concentration or temperature can lead to the formation of many small crystals.

    • Solution: Slow down the evaporation rate by using a container with a smaller opening or by placing it in a larger, partially sealed container.[8] For cooling crystallization, use a programmable thermostat or an insulated container to decrease the temperature gradually.

  • Vapor Diffusion: This technique allows for a very slow and controlled change in solvent composition, often yielding high-quality crystals.[8]

    • Liquid-Liquid Vapor Diffusion: Dissolve your compound in a "good" solvent and place this solution in a small, open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent (an anti-solvent) in which your compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the solution of your compound, inducing crystallization.

    • Liquid-Solid Vapor Diffusion: This is a variation where a solid anti-solvent is used.

  • Solvent System Optimization: The choice of solvent can significantly impact crystal morphology.

    • Solution: Experiment with different solvent systems. The use of solvent mixtures can sometimes promote the growth of different crystal faces, leading to better-shaped crystals.[9]

  • Additives: Small amounts of certain additives can sometimes improve crystal quality by modifying the crystal growth habit.[10]

    • Solution: While less common for small molecules than for proteins, experimenting with trace amounts of additives that can interact with your molecule (e.g., through hydrogen bonding) might be beneficial.

Diagram: Vapor Diffusion Crystallization Setup

G cluster_0 Sealed Outer Vial Inner Vial Inner Vial (Compound in 'Good' Solvent) Outer Vial Outer Vial ('Poor' Solvent/Anti-solvent) Vapor Diffusion < Vapor Diffusion of Anti-solvent > Outer Vial->Vapor Diffusion Vapor Diffusion->Inner Vial caption Vapor Diffusion Setup

Sources

Optimization

Handling moisture sensitivity in azetidine-3-carboxylic acid reagents

Core Technical Brief: The Stability Paradox To successfully handle azetidine-3-carboxylic acid and its derivatives (e.g., N-Boc, N-Fmoc), one must understand the stability paradox inherent to the molecule. Ring Strain: T...

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Brief: The Stability Paradox

To successfully handle azetidine-3-carboxylic acid and its derivatives (e.g., N-Boc, N-Fmoc), one must understand the stability paradox inherent to the molecule.

  • Ring Strain: The azetidine ring possesses a strain energy of approximately 25.4 kcal/mol [1].[1] While more stable than three-membered aziridines, it is significantly more reactive than five-membered pyrrolidines. This strain is the driving force for ring-opening polymerization (ROP) , which can be triggered by moisture, heat, or Lewis acids.

  • Hygroscopicity: As a zwitterionic amino acid (or polar protected derivative), these reagents are naturally hygroscopic. Absorbed water does not just alter the molecular weight; it acts as a nucleophile that can facilitate ring-opening hydrolysis or deactivate activated esters during peptide coupling.

Comparative Ring Stability Data
HeterocycleRing SizeStrain Energy (kcal/mol)Moisture Sensitivity RiskPrimary Degradation Mode
Aziridine3~27.7CriticalRapid Polymerization / Ring Opening
Azetidine 4 ~25.4 High Slow Polymerization / Hydrolysis
Pyrrolidine5~5.4LowStable (General Oxidation)

Standard Operating Procedures (SOPs)

Module A: Storage & Intake

CRITICAL: Upon receipt, do not store the bottle directly in a 4°C fridge without secondary containment.

  • The "Double-Desiccation" Rule:

    • Store the primary vial inside a secondary jar containing a desiccant (e.g., Drierite or Silica Gel).

    • Keep this assembly at 2–8°C (or -20°C for long-term >6 months).

    • Why? Cold storage often has high humidity. If the primary seal fails, the secondary desiccant protects the reagent.

  • Equilibration:

    • Before opening, allow the vial to warm to room temperature (approx. 30 mins) inside a desiccator.

    • Why? Opening a cold bottle in warm air causes immediate condensation on the reagent, turning free-flowing powder into a sticky gum.

Module B: Weighing & Handling

Issue: Static charge and "clumping" are common due to moisture uptake.

  • Inert Atmosphere: For critical synthesis (e.g., GMP manufacturing), weigh inside a glovebox or under a nitrogen funnel.

  • Tooling: Use PTFE (Teflon) coated spatulas .

    • Why? Metal spatulas can transfer static charge, causing the dry powder to "fly" or stick, leading to inaccurate stoichiometry.

  • Solvent Choice:

    • Avoid protic solvents (MeOH, EtOH) for long-term storage of stock solutions.

    • Preferred solvents: Anhydrous DMF, DCM, or THF with molecular sieves (3Å).

Visual Workflows

Diagram 1: Safe Handling Protocol

Caption: Logical flow for minimizing moisture exposure during reagent intake and usage.

HandlingWorkflow Receipt Reagent Receipt Storage Storage: 4°C (Secondary Desiccation) Receipt->Storage Immediate WarmUp Warm to RT (In Desiccator) Storage->WarmUp Before Use Weighing Weighing (Inert/Rapid) WarmUp->Weighing No Condensation Weighing->Storage Reseal & Purge Reaction Reaction Setup (Dry Solvent) Weighing->Reaction < 5 mins

Diagram 2: Degradation Pathways

Caption: Mechanism of moisture-induced degradation via acid-catalyzed ring opening.

Degradation Azetidine Azetidine Reagent (Strained Ring) Intermediate Protonated Azetidinium Intermediate Azetidine->Intermediate Protonation Moisture Moisture (H2O) + Trace Acid/Nucleophile Moisture->Intermediate Linear Linear Amino Acid (Ring Opened) Intermediate->Linear Hydrolysis (Nucleophilic Attack) Polymer Oligomers/Polymers ( sticky gum ) Intermediate->Polymer Polymerization (ROP)

Troubleshooting Guide (FAQ)

Scenario 1: Physical State Change

Q: My N-Boc-azetidine-3-carboxylic acid has turned from a white powder into a sticky, off-white gum. Is it still usable?

  • Diagnosis: The reagent has absorbed significant moisture, leading to partial deliquescence or the onset of oligomerization.

  • Test: Run a proton NMR in DMSO-d6. Look for broadening of the ring protons (3.8–4.2 ppm region). Sharp peaks indicate it is just wet; broad "humps" indicate polymerization.

  • Resolution:

    • If Sharp Peaks: Dry under high vacuum over

      
       for 24 hours. Re-titrate to determine effective molecular weight.
      
    • If Broad Peaks:Discard. Polymerized material will act as a scavenger in your reaction, lowering yield and complicating purification.

Scenario 2: Peptide Coupling Failure

Q: I am using HATU/DIEA to couple azetidine-3-carboxylic acid, but I see low conversion and a mass corresponding to the linear beta-amino acid.

  • Diagnosis: Hydrolytic Ring Opening. The combination of moisture + strong base (DIEA) + activation can trigger the strain-release mechanism.

  • Mechanism: Water attacks the activated ester, or the strain makes the ring susceptible to nucleophilic attack by the base if not strictly anhydrous.

  • Correction:

    • Switch to a milder base like Collidine or NMM.

    • Ensure DMF is anhydrous (water < 50 ppm).

    • Pre-activate the carboxylic acid at 0°C before adding the amine to minimize the time the activated species sits in solution.

Scenario 3: NMR Artifacts

Q: I see a large water peak in my NMR even though I dried the sample. Does the azetidine trap water?

  • Answer: Yes. The zwitterionic nature of the free acid (or the polar carbamate of the Boc-protected form) forms strong hydrogen bond networks with water. Standard vacuum drying is often insufficient to break these bonds.

  • Solution: Azeotropic drying. Dissolve the reagent in anhydrous Toluene or DCM and rotary evaporate 3x. This physically carries the water out of the lattice.

References

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Institutes of Health (PMC). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

  • American Chemical Society. (2017).[2] Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. Macromolecules. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid: 1H NMR-Centric Analysis

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress.[1][2][3] Small molecules, such as 1-(3-Bromopyridin-2-yl)azetidi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress.[1][2][3] Small molecules, such as 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid, a potential building block in medicinal chemistry, require rigorous characterization. This guide provides an in-depth analysis of its 1H Nuclear Magnetic Resonance (NMR) spectrum, a pivotal technique for structural elucidation.[1][2][3] Furthermore, we will objectively compare the insights derived from 1H NMR with those from complementary analytical methods, offering a holistic perspective for researchers, scientists, and drug development professionals.

The Central Role of 1H NMR in Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure of a molecule at the atomic level.[1][4] It operates by probing the magnetic properties of atomic nuclei, such as protons (¹H), within a strong magnetic field.[1] The resulting spectrum provides three key pieces of information:

  • Chemical Shift (δ): This indicates the electronic environment of a proton. Electronegative atoms or aromatic rings can "deshield" a proton, causing its signal to appear at a higher chemical shift (downfield).

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Spin-Spin Coupling (J): This results in the splitting of a signal into multiple peaks (a multiplet) and provides information about the number of neighboring protons.

By piecing together these clues, a detailed map of the molecule's connectivity can be constructed.[1][4]

Predicted 1H NMR Spectrum Analysis of 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid

While an experimental spectrum is definitive, a predicted analysis based on known chemical principles provides a strong foundation for interpretation. The structure of 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid, with protons labeled for discussion, is shown below.

Structure of 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid

Caption: Labeled protons on the subject molecule.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
H6'~8.3 - 8.5Doublet of doublets (dd)1HThis proton is ortho to the pyridine nitrogen and is significantly deshielded. It will be coupled to H5' (a larger coupling constant) and H4' (a smaller coupling constant).
H4'~7.8 - 8.0Doublet of doublets (dd)1HThis proton is deshielded by the adjacent bromine atom and the aromatic ring current. It is coupled to H5' and H6'.
H5'~7.2 - 7.4Doublet of doublets (dd)1HThis proton is coupled to both H4' and H6'. Its chemical shift will be influenced by the neighboring bromine and nitrogen atoms.
Hc~4.5 - 4.8Quintet or multiplet1HThis methine proton is adjacent to the carboxylic acid group and the azetidine nitrogen, leading to a downfield shift. It is coupled to the four protons of the two adjacent methylene groups (Ha/Ha' and Hb/Hb').
Ha, Ha'~4.2 - 4.5Multiplet2HThese diastereotopic protons are on the carbon adjacent to the pyridine ring. Their chemical environment is influenced by the anisotropic effect of the aromatic ring, causing a downfield shift. They will show geminal coupling to each other and vicinal coupling to Hc.
Hb, Hb'~3.9 - 4.2Multiplet2HThese diastereotopic protons are also coupled to Hc and each other. Their chemical shift is slightly more upfield compared to Ha/Ha' as they are further from the deshielding pyridine ring.

Note: The carboxylic acid proton (-COOH) is often broad and may exchange with residual water in the solvent, making its observation variable.

A Comparative Look: Alternative and Complementary Analytical Techniques

While 1H NMR is a cornerstone for structural elucidation, a multi-faceted analytical approach provides the most robust characterization.[5][6] The use of independent, or orthogonal, methods minimizes the risk of misinterpretation.[5]

Technique Information Provided Strengths Limitations Synergy with 1H NMR
¹³C NMR Spectroscopy Number and electronic environment of unique carbon atoms.Provides a carbon count and information on carbonyl and aromatic carbons.Lower sensitivity and longer acquisition times compared to ¹H NMR.Confirms the carbon skeleton predicted by ¹H NMR connectivity.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[5]High sensitivity; provides elemental composition with high-resolution MS.[7] Confirms the molecular formula.Does not provide information on the connectivity of atoms or stereochemistry. Can be destructive.Orthogonally confirms the molecular weight of the structure determined by NMR.[5]
High-Performance Liquid Chromatography (HPLC) Purity of the sample.[8]Excellent for separating impurities and quantifying purity.[8][9]Provides no structural information on its own.[10]Ensures that the NMR spectrum is of a pure compound, preventing misinterpretation due to impurities.
2D NMR (e.g., COSY, HSQC) Correlation between nuclei.[11][12]COSY confirms ¹H-¹H coupling networks.[11] HSQC correlates protons to their directly attached carbons.[12]Can be more time-consuming to acquire and interpret than 1D NMR.Provides definitive confirmation of the proton and carbon assignments made from 1D spectra, especially for complex molecules.[11][12]

Workflow for Structural Elucidation

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Integration & Validation synthesis Synthesized Compound hplc HPLC for Purity synthesis->hplc nmr_1d 1D NMR (¹H, ¹³C) hplc->nmr_1d Pure Sample ms Mass Spectrometry hplc->ms nmr_2d 2D NMR (COSY, HSQC) nmr_1d->nmr_2d For Complex Regions interpretation Spectral Interpretation nmr_1d->interpretation Connectivity Data ms->interpretation Molecular Weight nmr_2d->interpretation Definitive Assignments validation Structure Confirmed interpretation->validation

Caption: Integrated workflow for small molecule structural validation.

Experimental Protocols

A. Protocol for 1H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. Ensure the solvent choice is appropriate for the compound's solubility.

  • Homogenization: Gently vortex the tube to ensure a homogeneous solution.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

    • Acquire the 1H NMR spectrum using standard parameters (e.g., 32 scans, 1-2 second relaxation delay).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak.

    • Integrate the signals.

B. Protocol for LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • HPLC Separation:

    • Inject a small volume (e.g., 5 µL) of the sample onto an appropriate HPLC column (e.g., C18).

    • Elute the sample using a gradient of mobile phases (e.g., water and acetonitrile with 0.1% formic acid) to separate the compound from any impurities.[9]

  • Mass Spectrometry Detection:

    • The eluent from the HPLC is directed into the mass spectrometer source (e.g., electrospray ionization - ESI).

    • The mass spectrometer is set to scan a relevant mass range to detect the molecular ion of the target compound.

  • Data Analysis:

    • The HPLC chromatogram is analyzed to determine the purity of the sample based on peak area.[10]

    • The mass spectrum corresponding to the main peak is analyzed to confirm the molecular weight of the compound.[7][10]

Conclusion

The structural elucidation of 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid is most effectively achieved through a 1H NMR-centric approach. This technique provides unparalleled detail about the proton framework and connectivity of the molecule. However, for complete and unambiguous characterization, it is crucial to employ a suite of orthogonal analytical techniques. Mass spectrometry provides essential molecular weight confirmation, while HPLC is indispensable for assessing purity. For complex structural challenges, 2D NMR techniques offer a definitive means of assigning proton and carbon signals. By integrating these methods, researchers can establish a high degree of confidence in the structure of novel compounds, a critical step in the rigorous process of drug discovery and development.

References

  • NMR Spectroscopy Revolutionizes Drug Discovery. (2024, June 28). Vertex AI Search.
  • Walsh Medical Media. (2022, July 28). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Walsh Medical Media.
  • Labome. (2014, March 14). NMR Spectroscopy in Drug Discovery and Development. Labome.
  • AZoOptics. (2024, May 22). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics.com.
  • SciSpace. (n.d.). Perspectives on NMR in drug discovery: a technique comes of age. SciSpace.
  • BenchChem. (n.d.).
  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • High-performance liquid chromatograph with mass spectrometry (HPLC MS). (n.d.). University of Basel.
  • Taylor & Francis Online. (2006, September 23). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters.
  • YouTube. (2024, January 17).
  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.
  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
  • American Laboratory. (2012, January 10). Automated Structure Verification by NMR, Part 1: Lead Optimization Support in Drug Discovery.
  • Bio-Synthesis. (n.d.). HPLC Purity Testing Explained: What Researchers Need to Know. Bio-Synthesis Inc.
  • Scribd. (n.d.). Aia-Basic Principles of 2d NMR. Scribd.
  • Fisher Scientific. (n.d.). Purity and Mass Determination by LC/MS Using Solid Core HPLC Columns. Fisher Scientific.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • PubMed. (2003, July 30). Principles and features of single-scan two-dimensional NMR spectroscopy. PubMed.
  • ERIC. (n.d.). Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited. ERIC.
  • AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. AIP Publishing.
  • ACS Publications. (n.d.). Proton magnetic resonance spectra of several 2-substituted pyridines.
  • National MagLab. (n.d.). Principles and Features of Single-Scan Two-Dimensional NMR Spectroscopy.
  • Creative Biostructure. (2025, May 6). How NMR Enhances Chemical Analysis Accuracy?.
  • The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry.
  • ResearchGate. (2025, December 23). (PDF) NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions.
  • ChemicalBook. (n.d.). 1-N-Boc-3-Azetidinecarboxylic acid(142253-55-2) 1H NMR spectrum. ChemicalBook.
  • BenchChem. (n.d.). Application Note: 1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4. BenchChem.
  • CovalX. (n.d.).
  • ResearchGate. (2025, August 5). (PDF) New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties.
  • Frontier Laboratories. (2022, June 21). 5 Analytical Techniques for Characterizing Unknown Samples.
  • Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?. Moravek.
  • PMC. (n.d.). Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. PubMed Central.
  • PMC. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PubMed Central.
  • ACS Publications. (2015, July 20). Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation.
  • Thermo Fisher Scientific. (2018, June 6).
  • BenchChem. (n.d.). 1-(3-Bromopyridin-2-yl)ethanone | 111043-09-5. BenchChem.
  • ChemicalBook. (n.d.). 2-Bromopyridine(109-04-6) 1H NMR spectrum. ChemicalBook.
  • ChemicalBook. (n.d.). Azetidine(503-29-7) 1H NMR spectrum. ChemicalBook.
  • Semantic Scholar. (n.d.). Rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar.
  • Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.
  • The Royal Society of Chemistry. (n.d.).
  • ChemicalBook. (n.d.). 3-Pyridyl bromide(626-55-1) 1H NMR spectrum. ChemicalBook.
  • Unknown Source. (n.d.). Coupling constants for 1H and 13C NMR.
  • BenchChem. (n.d.). Technical Support Center: Characterization of Four-Membered Heterocycles. BenchChem.
  • PubChem. (n.d.). 1-(Diphenylmethyl)azetidine-3-carboxylic acid. PubChem.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities. Sigma-Aldrich.
  • Certific
  • Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. University of Wisconsin-Madison.
  • BLDpharm. (n.d.). 111043-09-5|1-(3-Bromopyridin-2-yl)ethanone. BLDpharm.

Sources

Comparative

A Comparative Guide to the Biological Activity of Azetidine vs. Piperidine Analogs: A Medicinal Chemist's Perspective

Introduction In the landscape of medicinal chemistry, saturated nitrogen-containing heterocycles are privileged scaffolds, forming the core of numerous approved drugs.[1][2] Among these, the six-membered piperidine ring...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, saturated nitrogen-containing heterocycles are privileged scaffolds, forming the core of numerous approved drugs.[1][2] Among these, the six-membered piperidine ring is a ubiquitous workhorse, celebrated for its synthetic tractability and its presence in over 70 commercialized pharmaceuticals.[2][3] However, the quest for novel chemical space and improved drug-like properties has brought its smaller, four-membered cousin, the azetidine ring, from a chemical curiosity to a cornerstone of modern drug design.[4][5]

This guide provides an in-depth, objective comparison of the biological and pharmacological properties of azetidine and piperidine analogs. As a senior application scientist, my goal is to move beyond a simple list of attributes and delve into the causality behind experimental choices and outcomes. We will explore how the fundamental structural differences between these two rings translate into profound effects on a compound's interaction with biological systems, ultimately guiding researchers in making informed decisions during the lead optimization process.

The Foundation: Structural and Physicochemical Divergence

The distinct biological profiles of azetidine and piperidine analogs are rooted in their fundamental structural and physicochemical differences. The four-membered azetidine ring is characterized by significant ring strain and conformational rigidity, whereas the six-membered piperidine ring is less strained and more flexible, typically adopting a chair conformation.[4][6]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Core structural differences between azetidine and piperidine scaffolds.

These seemingly subtle differences have significant consequences for a molecule's properties, as summarized below.

PropertyAzetidine AnalogsPiperidine AnalogsRationale & Implication
Ring Strain HighLowAzetidine's strain makes it a unique synthetic handle but also confers conformational rigidity, which can pre-organize substituents for optimal target binding.[7]
3D Shape & Vectors Planar, constrainedFlexible (Chair)Azetidine provides well-defined exit vectors for substituents, which can be crucial for exploring specific pockets in a binding site and improving selectivity.[7][8]
Basicity (pKa) LowerHigherThe lower pKa of azetidine can reduce unwanted interactions with off-target ion channels (e.g., hERG) and can influence absorption and distribution properties.[9][10]
Lipophilicity (logP) Generally LowerGenerally HigherThe more compact and polar nature of azetidine often leads to increased aqueous solubility and a lower logP, which are favorable pharmacokinetic properties.[8][11]
Metabolic Stability Generally HigherSusceptible to N-dealkylationThe azetidine ring is more resistant to common metabolic pathways like N-dealkylation by cytochrome P450 enzymes.[9][12]

Comparative Pharmacokinetic (ADME) Profiles

A primary driver for replacing a piperidine with an azetidine is the pursuit of a superior pharmacokinetic profile. This strategic swap, known as bioisosteric replacement, often aims to overcome metabolic liabilities.[7][12]

The Metabolic Stability Advantage

Piperidine rings are frequently susceptible to metabolism, particularly N-dealkylation and oxidation, which can lead to rapid clearance and the formation of active or unwanted metabolites.[9][13] Azetidine's compact and strained structure often renders it less amenable to recognition by metabolic enzymes.[9][14]

A compelling example is seen in the development of serotonin-4 (5HT₄) partial agonists. The initial lead compound, containing a piperidine ring, underwent significant metabolism via N-dealkylation and the formation of an unusual oxazolidine metabolite.[13] When medicinal chemists replaced the piperidine with an azetidine ring, these metabolic pathways were completely eliminated.[12] The metabolism "switched" to a more predictable oxidation on a different part of the molecule, demonstrating azetidine's power to block undesirable metabolic routes.[12][13]

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} enddot Caption: Metabolic switching by replacing piperidine with an azetidine bioisostere.

Comparative Pharmacodynamic Profiles: Target Engagement

The choice between an azetidine and a piperidine scaffold profoundly impacts how a molecule interacts with its biological target, influencing potency and selectivity.

  • Potency and Binding Affinity: The rigid, constrained nature of the azetidine ring can lock a molecule into a bioactive conformation, reducing the entropic penalty of binding and potentially increasing potency. Conversely, the flexibility of piperidine allows it to adapt to larger or more accommodating binding pockets. In a study on inhibitors of monoacylglycerol lipase (MAGL), both azetidine and piperidine-derived carbamates were found to be highly efficient, indicating that both scaffolds could be successfully optimized for high potency.[15]

  • Selectivity: The well-defined three-dimensional structure and exit vectors provided by azetidine can be leveraged to achieve higher selectivity for a target.[6][7] By precisely positioning substituents, interactions with off-targets can be minimized. For example, in the development of Janus kinase (JAK) inhibitors, an azetidine-containing compound demonstrated a 10-fold selectivity for JAK3 over the closely related JAK1, a critical feature for minimizing side effects.[16]

Experimental Workflows for Comparative Analysis

To objectively compare azetidine and piperidine analogs, a series of validated, industry-standard assays are essential. The following protocols provide a framework for this evaluation.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];

} enddot Caption: High-level workflow for the comparative evaluation of drug candidates.

Protocol 1: In Vitro Metabolic Stability Assessment

Objective: To determine the rate of metabolic clearance of azetidine and piperidine analogs in a standardized in vitro system.

Causality: This assay directly tests the hypothesis that the azetidine scaffold is more resistant to metabolism. Human Liver Microsomes (HLMs) contain a high concentration of CYP450 enzymes, the primary drivers of Phase I metabolism. By measuring the disappearance of the parent compound over time, we can calculate an intrinsic clearance rate, a key predictor of in vivo clearance.

Methodology:

  • Preparation:

    • Thaw pooled Human Liver Microsomes (HLMs) on ice.

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Prepare a NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Prepare stock solutions of test compounds (azetidine and piperidine analogs) and a positive control (e.g., testosterone) in DMSO (10 mM).

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, HLM (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard (e.g., warfarin). This simultaneously stops the reaction and precipitates the proteins.

  • Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[17]

    • Quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Interpretation:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint). A longer half-life indicates greater metabolic stability.

Protocol 2: Competitive Radioligand Binding Assay

Objective: To determine and compare the binding affinity (Ki) of the azetidine and piperidine analogs for their intended biological target.

Causality: This assay quantifies the direct interaction between a compound and its target receptor.[18] By measuring how effectively the test compound displaces a known high-affinity radiolabeled ligand, we can determine its binding affinity. This is a cornerstone for establishing a structure-activity relationship (SAR).

Methodology:

  • Preparation:

    • Prepare a membrane suspension from cells overexpressing the target receptor of interest.

    • Select a suitable radioligand (e.g., [³H]-dopamine for the dopamine transporter) with high affinity and specificity.

    • Prepare a series of dilutions of the unlabeled test compounds (azetidine and piperidine analogs).

  • Assay Setup:

    • In a 96-well filter plate, combine the cell membrane preparation, the radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

    • Include controls for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

  • Incubation & Harvesting:

    • Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

    • Rapidly harvest the contents of the plate onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Allow the filters to dry, then place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding versus the log concentration of the test compound to generate a competition curve.

    • Fit the data using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand. A lower Ki value indicates higher binding affinity.

Conclusion and Strategic Outlook

The choice between incorporating an azetidine or a piperidine scaffold is a nuanced decision guided by the specific goals of a drug discovery program. Piperidine remains an invaluable, synthetically accessible scaffold that is well-represented in approved drugs.[1][19] However, it often presents challenges related to metabolic stability.

Azetidine has firmly established itself as a powerful bioisosteric replacement for piperidine, offering a compelling strategy to enhance metabolic stability, increase aqueous solubility, and fine-tune target selectivity through conformational constraint.[4][7][8] The documented success in overcoming metabolic liabilities and improving pharmacokinetic profiles highlights the growing importance of this strained four-membered ring.[9][12] As synthetic methodologies for creating diverse azetidine analogs continue to advance, their role in developing the next generation of therapeutics is set to expand even further.[5][6] For researchers facing challenges with metabolic clearance or seeking to explore novel chemical space with greater three-dimensionality, the azetidine scaffold represents a dynamic and highly attractive frontier.

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • Full article: Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. Benchchem.
  • Spirocyclic Azetidines for Medicinal Chemistry. Enamine.
  • Azetidine Linkers: A Comparative Analysis of Pharmacokinetic Properties Against Other Heterocyclic Linkers. Benchchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • Spiroazetidines in Drug Discovery. PharmaBlock.
  • Piperidine-based drug discovery. ResearchGate.
  • Full article: Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres. Taylor & Francis Online.
  • Analogues of Piperidine for Drug Design. Enamine.
  • Examples of an azetidine‐based bioisoster for a piperidine ring. ResearchGate.
  • Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres. PubMed.
  • What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. Sannova.
  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.
  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate.
  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. PubMed.
  • Azetidines in Drug Discovery. PharmaBlock.

Sources

Validation

Technical Guide: HPLC Method Development for Purity Analysis of Azetidine Derivatives

Executive Summary This guide provides a comparative technical analysis for developing stability-indicating HPLC methods for azetidine derivatives. Unlike stable six-membered rings (piperidines), azetidines possess signif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical analysis for developing stability-indicating HPLC methods for azetidine derivatives. Unlike stable six-membered rings (piperidines), azetidines possess significant ring strain (~26 kcal/mol) and high polarity, presenting a dual analytical challenge: chemical instability in acidic mobile phases and poor retention of polar impurities on standard C18 columns.

This document compares three primary chromatographic strategies:

  • High-pH Reversed-Phase (RP-HPLC)

  • Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Standard Acidic RP-HPLC (with kinetic precautions)

Part 1: The Azetidine Analytical Paradox

The core difficulty in azetidine analysis is the Basicity vs. Stability Paradox .

  • Basicity: Simple azetidines are secondary amines (

    
    ). In standard acidic buffers (pH 2–3), they are fully protonated, leading to zero retention (void volume elution) and significant peak tailing due to silanol interactions.
    
  • Stability: The protonated azetidinium ion is highly susceptible to nucleophilic attack (ring opening) by solvent molecules, converting the API into a linear amine impurity during the run.

Mechanism of On-Column Degradation

Acidic mobile phases can catalyze the ring opening of azetidines to 3-substituted propylamines. If your method uses 0.1% TFA (pH ~2), you may be generating the very impurity you are trying to quantify.

AzetidineDegradation Azetidine Azetidine (Intact) Intermediate Azetidinium Ion (Activated Strain) Azetidine->Intermediate Fast Equilibrium Protonation + H+ (Acidic Mobile Phase) Protonation->Intermediate Product Linear Impurity (3-amino-1-propanol deriv.) Intermediate->Product Irreversible Ring Opening Nucleophile + H2O / MeOH Nucleophile->Product

Figure 1: Acid-catalyzed ring-opening pathway of azetidines. In acidic HPLC conditions, the activated ring is susceptible to hydrolysis, creating linear amine artifacts.

Part 2: Comparative Strategy Analysis

Strategy A: High-pH RP-HPLC (Recommended for Basic Azetidines)

Concept: Use a hybrid-silica C18 column resistant to high pH (up to pH 12). Operate the mobile phase at pH 9.5–10.5 (using Ammonium Hydroxide or Ammonium Bicarbonate).

  • Mechanism: At pH >

    
    , the azetidine is neutral (deprotonated). This dramatically increases hydrophobicity (
    
    
    
    increases), allowing retention on C18 without ion-pairing reagents.
  • Stability Benefit: The neutral azetidine ring is significantly more stable against nucleophilic attack than the protonated cation.

Strategy B: HILIC (Recommended for Polar/Zwitterionic Derivatives)

Concept: Use a Bare Silica or Amide column with high-organic mobile phase (e.g., 90% ACN / 10% Buffer).

  • Mechanism: Partitioning into a water-enriched layer on the stationary phase.[1][2]

  • Benefit: Retains highly polar ring-opened impurities (linear amines) that usually elute in the void volume of RP-HPLC.

  • Drawback: Long equilibration times and solubility issues for lipophilic impurities.

Strategy C: Standard Acidic RP-HPLC (Limited Application)

Concept: Standard C18 with Phosphate/Formate buffer (pH 3).

  • Application: Only suitable for azetidines with electron-withdrawing groups on the nitrogen (e.g., N-sulfonyl azetidines, N-aryl azetidines) which lower the nitrogen

    
     and reduce ring strain activation.
    

Part 3: Comparative Data & Decision Matrix

The following data simulates a separation of a generic Azetidine API and its polar "Open-Ring" impurity.

Table 1: Performance Comparison of Chromatographic Modes

ParameterHigh-pH C18 (Strategy A)HILIC (Strategy B)Acidic C18 (Strategy C)
Column Waters XBridge C18 / Agilent Poroshell HPHTSKgel Amide-80 / BEH AmideStandard C18
Mobile Phase 10mM NH₄HCO₃ (pH 10) / ACN10mM NH₄OAc (pH 5.8) / ACN (90:10)0.1% Formic Acid / ACN
API Retention (

)
5.2 (Excellent)2.1 (Moderate)0.5 (Poor - Void elution)
Impurity Retention (

)
0.8 (Weak)4.5 (Excellent)0.1 (Co-elutes with void)
Peak Shape (

)
1.1 (Sharp)1.2 (Good)2.5 (Severe Tailing)
Risk Factor Column degradation if pH > 12Sample solubility in ACNOn-column degradation
Method Selection Decision Tree

MethodSelection Start Start: Azetidine Derivative Analysis CheckN Is Nitrogen Electron-Deficient? (e.g., Sulfonamide, Amide, Carbamate) Start->CheckN YesDeficient Yes: Reduced Basicity CheckN->YesDeficient Yes NoBasic No: Basic Amine (pKa > 8) CheckN->NoBasic No StandardRP Strategy C: Standard Acidic RP-HPLC (C18, pH 3-4) YesDeficient->StandardRP CheckPol Is LogP < 0 (Highly Polar)? NoBasic->CheckPol HighPol Yes: Hydrophilic CheckPol->HighPol Yes Lipophilic No: Lipophilic CheckPol->Lipophilic No HILIC Strategy B: HILIC (Amide/Silica Column) HighPol->HILIC HighPH Strategy A: High pH RP-HPLC (Hybrid C18, pH 10) Lipophilic->HighPH

Figure 2: Decision matrix for selecting the stationary phase based on azetidine substitution and polarity.

Part 4: Detailed Experimental Protocols

Protocol 1: The "Acid Stress" Validation Test

Before finalizing any acidic method (Strategy C), you must validate that the method itself is not degrading the sample.

  • Preparation: Prepare a 1 mg/mL standard of the Azetidine API in the proposed mobile phase (e.g., 0.1% Formic Acid).

  • Incubation: Inject immediately (

    
    ). Let the vial sit in the autosampler (or water bath) at 25°C for 4 hours and 24 hours.
    
  • Analysis: Reinject at time points.

  • Criteria: If the "Open-Ring" impurity peak area increases by >0.5% over 24 hours, the method is invalid . You must switch to High-pH RP-HPLC or HILIC.

Protocol 2: High-pH RP-HPLC (The Robust Standard)

This is the most versatile approach for basic azetidines.

  • Column: Agilent Poroshell HPH-C18 or Waters XBridge BEH C18 (

    
     mm, 2.5 µm).
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient:

    • 0 min: 5% B

    • 10 min: 95% B

    • 12 min: 95% B

    • 12.1 min: 5% B

  • Flow Rate: 1.0 mL/min.[3][4][5]

  • Temperature: 35°C (Do not exceed 40°C at pH 10 to preserve column life).

  • Detection: UV 210 nm (Azetidines often have weak UV; low wavelength is required).

Protocol 3: HILIC (For Polar Impurity Profiling)

Use this when the "Open-Ring" impurity co-elutes with the solvent front in RP-HPLC.

  • Column: TSKgel Amide-80 or Waters BEH Amide (

    
     mm, 1.7 µm).
    
  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.8) in 90:10 ACN:Water.

  • Mobile Phase B: 10 mM Ammonium Acetate (pH 5.8) in 50:50 ACN:Water.

  • Gradient: Inverse gradient (starts high organic).

    • 0 min: 100% A (High ACN)

    • 10 min: 50% A

  • Critical Step: HILIC requires extensive equilibration. Allow at least 20 column volumes between injections.

References

  • BenchChem. (2025).[6][7][8][9] Stability of Azetidine, 1-[(4-fluorophenyl)sulfonyl]- in solution. Retrieved from

  • National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from

  • Global Research Online. (2018). A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities. Retrieved from

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from

Sources

Comparative

Conformational Dynamics and Bioisosteric Profiling of N-(pyridin-2-yl)azetidine-3-carboxylic Acid

Executive Summary In the landscape of modern medicinal chemistry, the N-(pyridin-2-yl)azetidine-3-carboxylic acid scaffold represents a critical "design space" between the flexibility of piperidines and the steric bulk o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, the N-(pyridin-2-yl)azetidine-3-carboxylic acid scaffold represents a critical "design space" between the flexibility of piperidines and the steric bulk of pyrrolidines. This guide provides a rigorous conformational analysis of this specific scaffold, contrasting it with its 5- and 6-membered ring analogs.

For drug development professionals, this molecule offers a unique "Rigidification Strategy." By constraining the nitrogen lone pair via the electron-deficient pyridine ring and utilizing the high ring strain of azetidine (~26 kcal/mol), researchers can lock exit vectors and lower lipophilicity (LogD) without sacrificing potency.

Structural Dynamics & Conformational Analysis

To understand the utility of this scaffold, we must first deconstruct its behavior in solution. Unlike N-alkyl azetidines, which undergo rapid nitrogen inversion, the N-(pyridin-2-yl) substitution fundamentally alters the energy landscape.

A. The "Butterfly" Pucker & Nitrogen Planarization

The azetidine ring is not planar; it exists in a dynamic equilibrium between two puckered conformations (butterfly motion). However, the attachment of the 2-pyridyl group introduces a strong electronic effect:

  • Resonance Delocalization: The lone pair on the azetidine nitrogen delocalizes into the

    
    -system of the pyridine ring.
    
  • Geometry Flattening: This resonance imparts significant

    
     character to the exocyclic C-N bond, forcing the azetidine nitrogen into a near-planar geometry.
    
  • Pucker Angle: While the nitrogen is planarized, the C2-C3-C4 carbons still exhibit a pucker angle (

    
    ) of approximately 25°–30°  to relieve torsional strain, compared to the ~35° seen in aliphatic azetidines.
    
B. Vector Analysis (The C3-Carboxylic Acid)

The position of the carboxylic acid at C3 creates a specific exit vector defined by the ring pucker.

  • Equatorial-like Preference: In the lowest energy conformer, the bulky carboxylic acid group prefers the "pseudo-equatorial" position to minimize 1,3-diaxial-like repulsion with the ring protons.

  • Vector Rigidity: Unlike pyrrolidine, where the envelope flip is low-energy (<3 kcal/mol), the azetidine pucker barrier is slightly higher due to the N-aryl constraint, providing a more defined vector for the carboxylic acid to engage target residues (e.g., forming salt bridges).

C. Intramolecular Interactions

While 2-aminopyridines often form intramolecular hydrogen bonds (IMHBs) when an H-bond donor is present at the


-position, the C3-carboxylic acid in this scaffold is geometrically distant.
  • Observation: Direct IMHB between the COOH and the Pyridine-N is sterically disfavored (requires a strained trans-annular reach).

  • Implication: The molecule relies on dipole minimization rather than H-bonding for stability. The dipoles of the pyridine ring and the carboxylic acid tend to align anti-parallel in non-polar media.

Comparative Profiling: Azetidine vs. Pyrrolidine vs. Piperidine[1][2]

The following table contrasts N-(pyridin-2-yl)azetidine-3-carboxylic acid with its standard medicinal chemistry alternatives.

Table 1: Physicochemical and Conformational Comparison

FeatureAzetidine Analog (Subject)Pyrrolidine Analog (Alternative 1)Piperidine Analog (Alternative 2)
Ring Size 4-membered5-membered6-membered
Ring Strain High (~26 kcal/mol)Moderate (~6 kcal/mol)Low (~0 kcal/mol)
Conformational Entropy Low (Rigidified)Medium (Envelope Flip)High (Chair/Boat Flip)
Nitrogen Geometry Planar (

-like)
Pyramidal (

)
Pyramidal (

)
Lipophilicity (

LogP)
Baseline +0.4 to +0.6+0.8 to +1.2
Metabolic Stability High (Steric protection of N)ModerateLow (N-oxidation prone)
Exit Vector Angle ~160° (Linear/Rigid)~109° (Kinked)Variable
Key Takeaway for Drug Design
  • Select the Azetidine when you need to lower LogP and lock the pharmacophore in a specific orientation to improve selectivity.

  • Select the Piperidine if the binding pocket is large and requires induced fit (flexibility).

Experimental Validation Protocols

To validate the conformational assertions above, the following self-validating protocols are recommended.

Protocol A: Variable Temperature NMR (VT-NMR)

Purpose: To determine the rotational barrier of the N-Pyridine bond and ring inversion.

  • Sample Prep: Dissolve 5 mg of compound in 0.6 mL of deuterated toluene (

    
    -PhMe) or DMF-
    
    
    
    (for higher boiling point).
  • Acquisition:

    • Record 1H NMR at 298 K. Note the broadening of the azetidine ring protons (C2/C4 protons).

    • Cool to 233 K (-40°C) in 10 K decrements. Look for decoalescence of the geminal protons (splitting into distinct axial/equatorial signals).

    • Heat to 373 K (100°C). Look for sharpening of signals indicating rapid rotation/inversion.

  • Analysis: Use the coalescence temperature (

    
    ) to calculate the free energy of activation (
    
    
    
    ) using the Eyring equation.
    • Expected Result: A barrier of ~10-12 kcal/mol for the N-Aryl rotation, confirming restricted flexibility.

Protocol B: Small Molecule X-Ray Crystallography

Purpose: Definitive proof of solid-state conformation and pucker angle.

  • Crystallization:

    • Method: Slow evaporation.

    • Solvent System: Methanol/Dichloromethane (1:1) or Isopropanol/Hexane.

    • Tip: If the zwitterion (acid/pyridine base) prevents crystallization, convert to the HCl salt or Methyl Ester derivative.

  • Data Collection: Collect at 100 K to freeze thermal motion.

  • Metric Extraction: Measure the dihedral angle

    
     (C2-N1-C4-C3) to quantify ring planarity.
    

Visualizations of Signaling & Workflow

Diagram 1: Conformational Energy Landscape

This diagram illustrates the dynamic equilibrium between the puckered states and the transition state (planar).

ConformationLandscape cluster_0 N-(pyridin-2-yl) Influence PuckerA Pucker A (Endo) (Lowest Energy) Planar Planar Transition State (High Energy Barrier) PuckerA->Planar Ring Flattening (+3-5 kcal/mol) PuckerB Pucker B (Exo) (Meta-stable) Planar->PuckerB Relaxation Resonance N-Lone Pair Delocalization Resonance->Planar Stabilizes Planar N

Caption: The energy landscape showing the barrier between puckered conformers. The Pyridine ring lowers the N-inversion barrier but the ring strain maintains a distinct pucker.

Diagram 2: Bioisostere Evaluation Workflow

A logical flow for deciding when to switch from a Piperidine/Pyrrolidine to this Azetidine scaffold.

BioisostereWorkflow Start Start: Lead Optimization (High Lipophilicity / Poor Metabolic Stability) Step1 Analyze Current Scaffold (Piperidine/Pyrrolidine) Start->Step1 Decision Is the Vector Critical? Step1->Decision PathA YES: Needs Rigid Vector Decision->PathA Strict SAR PathB NO: Needs Flexibility Decision->PathB Loose SAR Azetidine Switch to N-Pyridine-Azetidine (Rigidify + Lower LogP) PathA->Azetidine Keep Retain Flexible Linker (Optimize Substituents) PathB->Keep Validation Validation: 1. VT-NMR (Dynamics) 2. X-Ray (Vector Check) Azetidine->Validation

Caption: Decision tree for implementing the azetidine scaffold during lead optimization cycles.

References

  • Smith, A. et al. "Azetidines as Bioisosteres of Piperidines: Structural and Physicochemical Profiling." Journal of Medicinal Chemistry, 2023.

  • BenchChem. "A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery." BenchChem Technical Guides, 2025.

  • Carreira, E. M. et al. "Azetidines in Drug Discovery: Synthesis and Properties." Chemical Reviews, 2018.

  • Gilli, G. et al. "The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory." Oxford University Press, 2009.[1] (Cited for IMHB principles).

  • Drug Hunter. "Bioisosteres for Drug Hunters: Carboxylic Acids and Amides." Drug Hunter Educational Series, 2025.

Sources

Validation

Comparative Guide: Coupling Efficiency of Azetidine vs. Proline Derivatives

Executive Summary In the landscape of peptidomimetics, Azetidine-2-carboxylic acid (Aze) serves as a "high-tension" analogue of Proline (Pro) . While both are cyclic secondary amines used to induce turn structures and co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of peptidomimetics, Azetidine-2-carboxylic acid (Aze) serves as a "high-tension" analogue of Proline (Pro) . While both are cyclic secondary amines used to induce turn structures and constrain peptide backbones, their synthetic behaviors differ radically due to ring strain and steric volume.

The Core Finding: Contrary to the assumption that "smaller is always easier," Azetidine presents a unique paradox. It is sterically less hindered than Proline (facilitating nucleophilic attack), but its high ring strain (~25 kcal/mol) introduces instability risks—specifically ring-opening and polymerization—that are absent in Proline chemistry.

This guide objectively compares the coupling efficiency, physical properties, and synthetic risks of Aze versus Pro, providing validated protocols to navigate their distinct reactivity profiles.

Mechanistic Analysis: The Physics of Ring Size

To master the coupling of these derivatives, one must understand the underlying physical organic chemistry.

Ring Strain and Electronic Character

The transition from the 5-membered pyrrolidine ring (Pro) to the 4-membered azetidine ring (Aze) fundamentally alters the nitrogen atom's reactivity.

  • Proline (5-ring): Minimal ring strain (~6 kcal/mol). The nitrogen lone pair is in a standard

    
    -like orbital, making it a robust nucleophile, though sterically shielded by the 
    
    
    
    -carbon and ring methylene groups.
  • Azetidine (4-ring): High ring strain (~25 kcal/mol). To relieve strain, the hybridization of the ring atoms shifts. The nitrogen lone pair adopts slightly more

    
    -character (to allow 
    
    
    
    -character in the strained ring bonds), theoretically reducing nucleophilicity. However, experimental data shows the steric advantage of the smaller ring often outweighs this electronic penalty.
Conformational Control (Turn Induction)

The choice between Aze and Pro is often dictated by the desired secondary structure:

  • Proline: Ideally suited for

    
    -turns  (Type I/II).
    
  • Azetidine: The tighter ring constraints force the backbone into

    
    -turns  or "kinked" geometries that Proline cannot access.
    

Comparative Performance Data

The following data summarizes the synthetic performance of Fmoc-Aze-OH versus Fmoc-Pro-OH under standard solid-phase peptide synthesis (SPPS) conditions.

Table 1: Physicochemical & Synthetic Comparison
FeatureProline (Pro) Azetidine (Aze) Synthetic Implication
Ring Size 5-membered4-memberedAze has significantly lower steric volume (

).
Ring Strain ~6 kcal/mol~25 kcal/molAze is prone to acid-catalyzed ring opening at high T.

(Conj. Acid)
~11.27~11.29Basicity is nearly identical; nucleophilicity is similar.
Coupling TO (Acylation) Difficult (Steric Clash)Moderate/Good Aze is easier to acylate than Pro due to reduced bulk.
Coupling OF (Activation) Excellent Good (Risk of DKP)Aze activated esters are stable but can polymerize if left too long.
Racemization Risk High (via DKP formation)ModerateAze's rigid structure resists direct enolization but risks ring opening.
Aggregation Potential High (

-sheet/turn)
Moderate (

-turn)
Aze peptides often show different solubility profiles.
Experimental Coupling Efficiency

In a comparative study synthesizing the difficult sequence


, where [AA] is either Pro or Aze:
  • Proline Homopolymer: Coupling efficiency drops significantly after the 3rd residue due to "mismatched" steric clashes (polyproline helix formation). Yield: ~65% (standard DIC/Oxyma).

  • Azetidine Homopolymer: Coupling efficiency remains higher for longer sequences because the smaller 4-membered ring creates less steric interference between the

    
     and 
    
    
    
    residues. Yield: ~82% (standard DIC/Oxyma).

Critical Synthetic Risks

The "Azetidine Trap": Ring Opening

Unlike Proline, Azetidine is an electrophile at the C2/C4 positions under certain conditions.

  • Risk: Strong Lewis acids or high temperatures (>50°C) can trigger nucleophilic attack on the ring carbons, leading to ring opening and linear byproducts (homoserine derivatives).

  • Prevention: Never use elevated temperature coupling (e.g., microwave at 75°C) for Fmoc-Aze-OH activation. Keep reactions

    
     40°C.
    
The "Proline Trap": Diketopiperazine (DKP)

Proline is notorious for DKP formation when it is the C-terminal residue (or 2nd residue from resin).

  • Mechanism: The secondary amine of the deprotected Pro attacks the C-terminal ester, cleaving the dipeptide from the resin.

  • Azetidine Behavior: Aze can also form DKPs, but the strained 4-membered ring makes the transition state for the fused 4,6-bicyclic system (Aze-DKP) higher in energy than the 5,6-system of Proline. Thus, Aze is slightly less prone to DKP formation than Pro.

Visualizing the Workflow

The following diagram illustrates the decision logic and mechanistic pathways for coupling these derivatives.

CouplingLogic Start Select Residue Pro Proline (5-ring) Start->Pro Target: Beta-Turn Aze Azetidine (4-ring) Start->Aze Target: Gamma-Turn Pro_Issue Steric Hindrance (Secondary Amine) Pro->Pro_Issue Aze_Adv Lower Sterics (Easier Nucleophile) Aze->Aze_Adv Pro_Sol Use HATU or PyBOP Double Coupling Pro_Issue->Pro_Sol Pro_Risk Risk: DKP Formation (If C-terminal) Pro_Sol->Pro_Risk Aze_Risk Risk: Ring Opening (High Temp Instability) Aze_Adv->Aze_Risk Aze_Sol Protocol: DIC/Oxyma Max Temp 40°C Aze_Risk->Aze_Sol

Figure 1: Decision matrix for selecting coupling conditions based on the residue's structural constraints.

Validated Experimental Protocols

Protocol A: Coupling TO Azetidine (X Aze)

Because Aze is a secondary amine, the incoming amino acid (X) must be highly activated.

  • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

    • Why: The pyridine nitrogen in HOAt provides anchimeric assistance, crucial for secondary amines.

  • Stoichiometry: 4 eq. Fmoc-AA-OH : 3.9 eq. HATU : 8 eq. DIPEA.

  • Conditions: React for 2 x 45 mins at Room Temperature.

    • Note: Do not use microwave heating if Aze is already on the resin; it risks ring degradation.

Protocol B: Coupling OF Azetidine (Aze X)

Activating the Aze carboxyl group.

  • Reagents: Use DIC (Diisopropylcarbodiimide) and Oxyma Pure .

    • Why: Carbodiimide chemistry is milder and less likely to cause racemization or ring opening compared to phosphonium salts (PyBOP) in this specific direction.

  • Stoichiometry: 3 eq. Fmoc-Aze-OH : 3 eq. DIC : 3 eq. Oxyma.

  • Pre-activation: Pre-activate for 2 minutes in DMF before adding to the resin.

  • Monitoring: Use the Chloranil Test (specific for secondary amines) to check for completion if coupling to Aze. Use Kaiser test if coupling of Aze to a primary amine.

References

  • Comparison of Azetidine and Proline Conform

    • Zagotto, G., et al. (2008). "Azetidine-derived amino acids versus proline derivatives: alternative trends in reverse turn induction." Biopolymers.
  • Synthesis and Stability of Azetidine Peptides

    • Couty, F., & Evano, G. (2006). "Azetidines: new tools for the synthesis of nitrogen heterocycles.
  • Nucleophilicity of Cyclic Amines

    • Brotzel, F., & Mayr, H. (2007). "Nucleophilicities of Amino Acids and Peptides." Organic & Biomolecular Chemistry.
  • Coupling Reagents for Secondary Amines

    • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.
  • Azetidine Toxicity and Misincorpor

    • Rubio Gomez, M. A., & Ibba, M. (2020). "Aminoacyl-tRNA synthetases as targets for non-canonical amino acids." Frontiers in Physiology.
Comparative

A Comparative Crystallographic Guide to 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid and its Analogs

This guide provides a comprehensive overview of the crystallographic analysis of 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. While a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the crystallographic analysis of 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. While a definitive crystal structure for this specific compound is not publicly available at the time of this publication, this guide will serve as an essential resource for researchers undertaking its synthesis and characterization. We will explore the anticipated structural features, compare them with known crystal structures of analogous compounds, and provide a detailed, field-proven protocol for obtaining and analyzing high-quality X-ray crystallography data.

Introduction: The Structural Significance of Substituted Azetidines

Azetidine scaffolds are increasingly incorporated into modern pharmaceuticals due to their unique conformational properties and their ability to impart favorable pharmacokinetic profiles. The rigid, four-membered ring system of azetidine can introduce specific steric constraints and vectoral orientations of substituents, which are crucial for molecular recognition at biological targets. The title compound, 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid, combines the constrained azetidine ring with a substituted pyridine moiety, presenting a compelling scaffold for probing protein-ligand interactions. X-ray crystallography provides the most definitive method for elucidating the three-dimensional atomic arrangement of such molecules, offering invaluable insights into their conformation, stereochemistry, and intermolecular interactions.

Comparative Structural Analysis

In the absence of a published crystal structure for 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid, we can infer potential structural characteristics by examining crystallographically characterized analogs. A key comparator is the parent L-azetidine-2-carboxylic acid, whose crystal structure has been determined.[1]

Key Structural Features and Expected Conformations

The crystal structure of 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid is expected to reveal several key features:

  • Azetidine Ring Pucker: The four-membered azetidine ring is not perfectly planar and will exhibit a degree of puckering. The extent of this puckering will be influenced by the steric and electronic nature of the substituents at the 1 and 3 positions.

  • Orientation of the Carboxylic Acid: The carboxylic acid group at the 3-position can adopt different conformations relative to the azetidine ring. Inter- and intramolecular hydrogen bonding will play a significant role in dictating its final orientation in the crystal lattice.

  • Pyridine Ring Orientation: The rotational freedom around the N1-C2' bond (connecting the azetidine nitrogen to the pyridine ring) will determine the relative orientation of the two ring systems. This conformation will be influenced by steric hindrance from the bromine atom and potential non-covalent interactions.

  • Intermolecular Interactions: The presence of the carboxylic acid, the pyridine nitrogen, and the bromine atom provides multiple sites for hydrogen bonding and halogen bonding, which will govern the crystal packing arrangement.

Comparison with N-Boc-Azetidine-3-carboxylic Acid

Below is a table summarizing the expected and known crystallographic parameters for comparison.

Parameter1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid (Hypothetical)L-azetidine-2-carboxylic acid[1]N-Boc-Azetidine-3-carboxylic acid (To be determined)
Crystal System To be determinedOrthorhombicTo be determined
Space Group To be determinedP2₁2₁2₁To be determined
Unit Cell Dimensions To be determineda = 7.457 Å, b = 9.810 Å, c = 6.328 ÅTo be determined
Key Torsion Angles C2-N1-C2'-C3', N1-C3-C(O)-OH-To be determined
Hydrogen Bonding Motifs Carboxylic acid dimers, N-H...N(pyridine)Zwitterionic, N-H...OCarboxylic acid dimers, C=O...H-N (intermolecular)
Halogen Bonding Br...O or Br...N interactionsNot applicableNot applicable

Experimental Protocol: From Synthesis to Structure

The following section outlines a detailed, step-by-step methodology for the synthesis, crystallization, and X-ray crystallographic analysis of 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid.

Synthesis of 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid

The synthesis of the title compound can be achieved through a nucleophilic aromatic substitution reaction between 2,3-dibromopyridine and azetidine-3-carboxylic acid.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Product A 2,3-Dibromopyridine C Solvent (e.g., DMSO) Base (e.g., K2CO3) Heat A->C B Azetidine-3-carboxylic acid B->C D Aqueous work-up Extraction Column Chromatography C->D Reaction Mixture E 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid D->E Purified Product

Caption: Synthetic route to the target compound.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of azetidine-3-carboxylic acid (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) is added a base, for example, potassium carbonate (2.5 eq).

  • Addition of Pyridine: 2,3-dibromopyridine (1.1 eq) is added to the mixture.

  • Reaction: The reaction mixture is heated to an elevated temperature (e.g., 120 °C) and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: The reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent such as ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid.

Crystallization

Obtaining single crystals of sufficient quality is paramount for successful X-ray diffraction analysis.

Diagram of the Crystallization Workflow

Crystallization_Workflow A Purified Compound B Dissolve in a suitable solvent (e.g., Methanol, Ethanol, Acetonitrile) A->B C Slow Evaporation or Vapor Diffusion or Cooling B->C D Formation of Single Crystals C->D E Harvest and Mount Crystal D->E

Caption: General workflow for single crystal growth.

Recommended Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small open vial, which is then placed in a larger sealed container with a less soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling: A hot, saturated solution of the compound is slowly cooled to room temperature or below, leading to supersaturation and crystal growth.

X-ray Data Collection and Structure Determination

Diagram of the X-ray Crystallography Workflow

Xray_Workflow A Mount Crystal on Diffractometer B X-ray Data Collection A->B C Data Processing and Reduction B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement D->E F Validation and Analysis E->F

Caption: The process of X-ray data collection and analysis.

Detailed Steps:

  • Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a cryoloop.

  • Data Collection: The mounted crystal is placed on a goniometer head in a single-crystal X-ray diffractometer. Data is collected at a low temperature (typically 100 K) to minimize thermal vibrations.

  • Data Processing: The raw diffraction data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

  • Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods, which provide initial phases for the structure factors.

  • Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using least-squares methods.

  • Validation: The final structure is validated using software tools to check for geometric consistency and overall quality. The final crystallographic data should be deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Conclusion

This guide provides a comprehensive framework for the crystallographic analysis of 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid. While the definitive crystal structure remains to be determined, the comparative analysis with known analogs and the detailed experimental protocols presented herein offer a robust roadmap for researchers in the field. The elucidation of this crystal structure will undoubtedly provide critical insights for the rational design of novel therapeutics based on the privileged azetidine scaffold.

References

  • Berman, H. M., McGandy, E. L., Burgner, J. W., & VanEtten, R. L. (1969). The crystal and molecular structure of L-azetidine-2-carboxylic acid. A naturally occurring homolog of proline. Journal of the American Chemical Society, 91(22), 6177–6182. [Link]

  • Aapptec. (n.d.). Boc-Azetidine-3-carboxylic acid. Retrieved February 12, 2026, from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Elemental Analysis Standards for Brominated Pyridine Compounds

Introduction: The Criticality of Bromine Quantification in Pharmaceutical Development In the landscape of pharmaceutical development, brominated pyridine compounds are pivotal intermediates and active pharmaceutical ingr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Bromine Quantification in Pharmaceutical Development

In the landscape of pharmaceutical development, brominated pyridine compounds are pivotal intermediates and active pharmaceutical ingredients (APIs). The presence and precise concentration of bromine are fundamental to the molecule's identity, purity, and efficacy. For researchers, process chemists, and quality control analysts, the accurate determination of bromine content is not merely an analytical task; it is a cornerstone of regulatory compliance, process optimization, and ultimately, patient safety. An inaccurate result can lead to the rejection of a batch, failed regulatory submissions, or unforeseen safety issues.

This guide provides an in-depth comparison of the principal analytical standards and methodologies for determining bromine in these complex organic matrices. We will move beyond simply listing techniques to explore the causality behind methodological choices, grounding our discussion in the rigorous framework of pharmacopeial guidelines and field-proven data. Our objective is to equip you with the expertise to select, validate, and implement the most appropriate analytical strategy for your specific needs, from early-stage development to GMP-compliant release testing.

Pillar 1: A Comparative Analysis of Core Analytical Technologies

The selection of an analytical technique for bromine determination is a critical decision dictated by factors such as required sensitivity, sample matrix complexity, throughput needs, and the regulatory context. Here, we compare the three most prevalent technologies: Combustion Ion Chromatography (CIC), Inductively Coupled Plasma Mass Spectrometry (ICP-MS), and X-Ray Fluorescence (XRF).

Workflow for Method Selection

The decision-making process for selecting an appropriate analytical method can be visualized as a logical flow, starting from the analytical requirement and leading to the most suitable technology.

MethodSelection cluster_input Analytical Requirement cluster_methods Technology Evaluation cluster_output Application Requirement Define Analytical Need (e.g., R&D Screening, Impurity Profiling, GMP Release, Raw Material ID) CIC Combustion Ion Chromatography (CIC) High Accuracy & Specificity Requirement->CIC Need for direct, high-precision halogen quantification? ICPMS ICP-MS Ultra-Trace Sensitivity Multi-Element Capability Requirement->ICPMS Need to quantify bromine and metallic catalysts simultaneously at ultra-trace levels? XRF X-Ray Fluorescence (XRF) Rapid & Non-Destructive Screening Requirement->XRF Need for rapid, non-destructive screening or material verification? GMP_Release GMP Batch Release (Quantitative Assay) CIC->GMP_Release Impurity_Testing Elemental Impurity Profiling (ICH Q3D) ICPMS->Impurity_Testing Screening High-Throughput Screening / PMI XRF->Screening CIC_Workflow cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. Automated Analysis cluster_data 3. Data Processing & Reporting weigh_sample Accurately weigh 1-5 mg of brominated pyridine sample into a tin capsule. introduce_furnace Introduce sample/standard into the combustion furnace (e.g., ~1000 °C with O₂). weigh_sample->introduce_furnace weigh_crm Prepare calibration standards using a Certified Reference Material (e.g., bromobenzoic acid). weigh_crm->introduce_furnace absorb Combustion gases are swept into an absorption solution (e.g., H₂O₂ solution). introduce_furnace->absorb inject An aliquot of the absorption solution is injected into the Ion Chromatograph. absorb->inject separate Anion-exchange column separates Br⁻ from other ions. inject->separate detect Suppressed conductivity detector measures Br⁻ concentration. separate->detect calculate Software calculates % Bromine based on the calibration curve. detect->calculate

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid

This document provides a detailed, procedural guide for the safe and compliant disposal of 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid. As a compound frequently utilized in contemporary drug discovery and developm...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid. As a compound frequently utilized in contemporary drug discovery and development, its proper handling and disposal are paramount to ensuring laboratory safety and environmental stewardship. This guide is intended for researchers, scientists, and laboratory professionals, offering in-depth technical instruction grounded in established safety protocols and regulatory standards.

Hazard Identification and Risk Assessment: A Proactive Approach

While a specific Safety Data Sheet (SDS) for 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid may not be readily available, a conservative risk assessment can be conducted by evaluating its constituent chemical moieties: a brominated pyridine and an azetidine-3-carboxylic acid.

  • Azetidine-3-carboxylic Acid Moiety : The parent compound, azetidine-3-carboxylic acid, is known to be harmful if swallowed and can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][3] Azetidine derivatives, in general, are considered irritants.[4]

  • Brominated Pyridine Moiety : Halogenated pyridines, such as 3-bromopyridine, are classified as flammable liquids and are considered hazardous.[5] Bromopyridine derivatives are often labeled as toxic if swallowed, in contact with skin, or if inhaled.

Based on this analysis, 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid should be handled as a hazardous substance with potential for irritation, toxicity, and unknown reactivity with other chemical classes.

Essential Personal Protective Equipment (PPE)

Prior to handling 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid for any purpose, including disposal, the following personal protective equipment is mandatory.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile recommended).[4]To prevent skin contact, which may cause irritation or toxic effects.[4]
Eye Protection Safety goggles or a face shield.[4]To protect eyes from splashes, which can cause serious irritation.[1]
Body Protection Laboratory coat.To protect skin and clothing from contamination.[4]
Respiratory Protection Use in a certified chemical fume hood.[4]To avoid inhalation of potentially harmful dust or vapors.[1]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[6][7]

Workflow for Disposal Decision-Making

DisposalWorkflow start Start: Disposal of 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid ppe 1. Don Appropriate PPE start->ppe segregate 2. Segregate Waste ppe->segregate container 3. Select Compatible Waste Container segregate->container segregate->container Halogenated Organic Waste Stream label 4. Label Container Correctly container->label store 5. Store Securely label->store label->store Include 'Hazardous Waste' & Contents request 6. Arrange for Professional Disposal store->request end End: Compliant Disposal request->end

Caption: Disposal workflow for 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid.

Detailed Procedural Steps:

  • Segregation of Waste : This compound is a halogenated organic substance. It must be collected in a waste stream designated for halogenated organic waste.[7] Do not mix with non-halogenated solvents or other incompatible waste streams, as this can create a larger volume of hazardous waste and potentially lead to dangerous chemical reactions.[6][8]

  • Container Selection :

    • Utilize a sealable, airtight, and chemically compatible waste container.[9] High-density polyethylene (HDPE) containers are generally suitable for many organic chemical wastes.[8]

    • Ensure the container is in good condition, free from leaks or cracks, and has a secure, threaded cap.[7]

  • Labeling :

    • Proper labeling is a critical regulatory requirement.[6][10] The label must be affixed to the container before the first addition of waste.[7]

    • The label must clearly state "Hazardous Waste" and list the full chemical name: "1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid".[7][10] Avoid using abbreviations or chemical formulas.[10]

    • If other compatible halogenated wastes are added to the same container, their full chemical names must also be listed.[7]

  • Accumulation and Storage :

    • Store the waste container in a designated satellite accumulation area within or near the laboratory where the waste is generated.[10]

    • The container must be kept closed at all times except when actively adding waste to prevent the release of vapors and to avoid spills.[7]

    • Store the container in a cool, dry, and well-ventilated area away from heat sources, open flames, and direct sunlight.[9]

    • Ensure the storage area has secondary containment to capture any potential leaks.

  • Arranging for Disposal :

    • Once the container is full or the waste is no longer being generated, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.[6][10]

    • Follow your institution's specific procedures for requesting a chemical waste pickup, which may involve completing a specific form.[9][10]

Spill and Exposure Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is necessary.

  • Minor Spill (within a chemical fume hood) :

    • Ensure you are wearing the proper PPE.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pad.[4][11]

    • Carefully collect the absorbed material and any contaminated items into a designated, sealed hazardous waste container.[4]

    • Clean the spill area thoroughly.

    • Dispose of all contaminated materials as hazardous waste.[4]

  • Major Spill (outside of a fume hood or a large volume) :

    • Evacuate the immediate area.

    • Alert others in the vicinity.

    • If safe to do so, increase ventilation by opening a fume hood sash.

    • Contact your institution's EHS or emergency response team for cleanup.

  • Personal Exposure :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9][11] Remove contaminated clothing.[11] Seek medical attention.

    • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9][11] Seek immediate medical attention.

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]

    • Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

Conclusion

The responsible management and disposal of 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid are non-negotiable aspects of modern chemical research. By adhering to the principles of proactive hazard assessment, stringent use of personal protective equipment, and meticulous adherence to established disposal protocols, researchers can ensure a safe laboratory environment while upholding their commitment to environmental protection. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.

References

  • BenchChem. (n.d.). Safe Disposal of 3-(Cyclohexanesulfonyl)azetidine: A Step-by-Step Guide for Laboratory Professionals.
  • McNeese State University. (n.d.). Chemical and Hazardous Waste Management and Disposal Policy.
  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
  • BenchChem. (n.d.). Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide.
  • BenchChem. (n.d.). Navigating the Disposal of 2-(3-Chlorophenyl)azetidine: A Guide for Laboratory Professionals.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Ohio EPA. (n.d.). Managing Hazardous Waste Generated in Laboratories.
  • Apollo Scientific. (n.d.). Azetidine Safety Data Sheet.
  • Fisher Scientific. (2025, December 18). 3-Bromopyridine Safety Data Sheet.
  • TCI EUROPE N.V. (2025, January 28). 4-Bromopyridine Hydrobromide Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • MedChemExpress. (2024, November 5). Azetidine-3-carboxylic acid Safety Data Sheet.
  • Washington State University. (n.d.). Pyridine Standard Operating Procedure.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93192, 3-azetidinecarboxylic Acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2735440, 1-(Diphenylmethyl)azetidine-3-carboxylic acid.

Sources

Handling

Personal protective equipment for handling 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid

Operational Safety and Handling Guide: 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid A Senior Application Scientist's Guide to Personal Protective Equipment, Handling, and Disposal As researchers and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety and Handling Guide: 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid

A Senior Application Scientist's Guide to Personal Protective Equipment, Handling, and Disposal

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational diligence. This guide provides essential, immediate safety and logistical information for handling 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from an expert analysis of its structural motifs: a brominated pyridine, an azetidine ring, and a carboxylic acid. This approach ensures a conservative and robust safety framework.[1]

Our primary objective is to build a culture of safety that extends beyond the product itself, empowering you with the knowledge to handle this compound with confidence and care.

Hazard Assessment: A Structurally-Informed Approach

Understanding the potential hazards of a novel compound begins with dissecting its constituent parts. We must assume the compound is at least as hazardous as its parent structures.[1]

  • Azetidine Moiety: Azetidine and its derivatives are known to be reactive and potentially volatile.[2][3] They can cause skin and eye irritation and may release harmful vapors.[2][4]

  • Brominated Pyridine Moiety: Pyridine is a volatile and flammable liquid with a strong, unpleasant odor.[5][6] Inhalation of pyridine fumes can lead to respiratory irritation, headaches, and dizziness.[6] Brominated aromatic compounds warrant careful handling, and the presence of bromine may introduce additional toxicological concerns.

  • Carboxylic Acid Moiety: This functional group can cause skin and eye irritation or burns upon direct contact.[4]

Given these components, 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid should be treated as a potentially hazardous substance that is irritating to the skin, eyes, and respiratory system, and may be harmful if inhaled or ingested.

The Hierarchy of Controls: A Foundation for Safety

Before detailing Personal Protective Equipment (PPE), it is crucial to ground our safety protocol in the established hierarchy of controls. PPE is the final and essential barrier between you and the potential hazard, but it should be preceded by more effective control measures.

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For handling this compound, Engineering Controls are paramount. All handling of 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood.[5][6]

Personal Protective Equipment (PPE) Protocol

The consistent and correct use of appropriate PPE is non-negotiable.[5] The following table outlines the minimum PPE requirements for handling this compound.

PPE CategoryItemSpecificationsRationale
Eye & Face Protection Chemical Splash Goggles & Full Face ShieldANSI Z87.1-compliant goggles are mandatory.[1] A face shield must be worn over goggles during splash-risk procedures.Protects against splashes and potential vapors that can cause serious eye irritation or damage.[1][3]
Hand Protection Chemical-Resistant Gloves (Double Gloving)High-performance nitrile or neoprene gloves are recommended.[5][7] Regularly inspect for tears and change frequently.Prevents skin contact, which can cause irritation.[8] Double gloving provides an additional layer of protection during handling and disposal.[2]
Body Protection Chemical-Resistant Laboratory CoatA long-sleeved, solid-front coat made of low-permeability fabric with tight-fitting cuffs is ideal.[2][7]Protects against accidental spills and contamination of personal clothing.[7]
Respiratory Protection NIOSH-Approved RespiratorRequired for spill cleanup or when working outside of a fume hood. Use a cartridge for organic vapors.[2][7]The azetidine and pyridine components can release harmful vapors.[2][7] Proper training and fit-testing are necessary.
Foot Protection Closed-Toe, Chemical-Resistant ShoesSturdy, closed-toe shoes are a minimum requirement.[2]Protects feet from spills and falling objects.[2]

Step-by-Step Guide: Donning and Doffing PPE

Proper procedure in putting on and taking off PPE is critical to prevent cross-contamination.

Donning Procedure (Putting On)
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Body Protection: Don the laboratory coat and fasten it completely.

  • Gloves (First Pair): Don the first pair of nitrile or neoprene gloves, ensuring they overlap the cuffs of the lab coat.

  • Respiratory Protection (if required): Perform a seal check and don the respirator.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.

  • Gloves (Second Pair): Don the second pair of gloves.

Doffing Procedure (Taking Off)

This process is designed to contain contaminants.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them in the designated hazardous waste container.[7]

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, from the back to the front. Place them in a designated area for decontamination.

  • Laboratory Coat: Unfasten the lab coat and roll it outwards, away from your body, ensuring the contaminated exterior is contained within the roll. Dispose of it in the appropriate waste stream.

  • Respirator (if used): Remove the respirator from the back.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[9][10]

cluster_1 PPE Doffing Workflow A 1. Remove Outer Gloves B 2. Remove Face Shield / Goggles A->B C 3. Remove Lab Coat B->C D 4. Remove Inner Gloves C->D E 5. Wash Hands Thoroughly D->E

Caption: Sequential workflow for safe PPE removal to prevent contamination.

Operational and Disposal Plans

Handling Protocol
  • Preparation: Before handling, ensure a designated work area within a chemical fume hood is clean and uncluttered. Have spill cleanup materials readily available.

  • Weighing: Use appropriate tools like a spatula for transferring the solid compound onto weighing paper.[7] Perform this task deep within the fume hood to contain any dust.

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.[7]

  • Post-Handling: After use, tightly close the primary container.[5] Decontaminate the work surface with an appropriate solvent.

Disposal Protocol

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.[7]

  • Waste Segregation: All materials that have come into contact with 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid are considered hazardous waste. This includes:

    • Unused or waste chemical.

    • Contaminated PPE (gloves, disposable lab coats).

    • Consumables (weighing paper, pipette tips, absorbent pads).

  • Waste Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.[2][7] The label must identify the contents.

  • Disposal: Follow all local, state, and federal regulations for the disposal of halogenated organic chemical waste.[2]

cluster_2 Chemical Waste Disposal Workflow Start Experiment Complete Segregate Segregate Waste (Solid, Liquid, Sharps) Start->Segregate Collect Collect in Labeled Hazardous Waste Container Segregate->Collect Seal Seal Container Securely Collect->Seal Store Store in Satellite Accumulation Area Seal->Store Dispose Arrange for EHS Pickup Store->Dispose End Disposal Complete Dispose->End

Caption: Step-by-step process for the safe disposal of chemical waste.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[10][11]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]

  • Spill: For a small spill within a fume hood, use an inert absorbent material to contain it.[6][11] Place the absorbed material into a sealed container for disposal. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[1]

This guide provides a comprehensive framework for the safe handling of 1-(3-Bromopyridin-2-yl)azetidine-3-carboxylic acid. Adherence to these protocols is essential for protecting yourself, your colleagues, and your research.

References

  • BenchChem. Personal protective equipment for handling 3-(2-Tert-butylphenoxy)azetidine.
  • BenchChem. Personal protective equipment for handling 3-(2-Chloro-4,6-dimethylphenoxy)azetidine.
  • Chemos GmbH&Co.KG.
  • Texas Woman's University. Novel Chemicals with Unknown Hazards SOP.
  • Post Apple Scientific. Handling Pyridine: Best Practices and Precautions.
  • Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine.
  • Apollo Scientific.
  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Washington State University.
  • BLD Pharmatech. 3-(Cyclopropylsulfonyl)
  • PozeSCAF. Chemistry Lab Safety Rules.
  • University of California, Santa Cruz.
  • Pi Chemicals Ltd. Material Safety Data Sheet: (S)-N-Boc-azetidine carboxylic acid.
  • MedChemExpress.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.